(Rac)-Germacrene D
Description
(1E,6E)-1-methyl-5-methylidene-8-(propan-2-yl)cyclodeca-1,6-diene has been reported in Artemisia with data available.
Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Germacrene D: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Germacrene D, a naturally occurring sesquiterpene hydrocarbon, has garnered significant interest within the scientific community due to its prevalence in various plant species and its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes quantitative data on its occurrence, outlines detailed experimental protocols for its extraction and purification, and provides a visual workflow to guide laboratory practices.
Natural Sources of this compound
This compound is found in a variety of plant species, most notably within the genus Bursera and in certain species of Solidago. The concentration and percentage of this compound in the essential oil can vary significantly depending on the plant species, geographical location, and the specific part of the plant being analyzed. The following table summarizes the quantitative data available from published studies.
Table 1: Natural Sources and Quantitative Data of this compound
| Plant Species | Family | Plant Part | Concentration (mg/g fresh weight) | Percentage in Essential Oil (%) | Reference(s) |
| Bursera copallifera | Burseraceae | Leaves | 0.14 ± 0.02 | 15.1 | [1] |
| Bursera excelsa | Burseraceae | Leaves | 0.14 ± 0.03 | 25.4 | [1] |
| Bursera mirandae | Burseraceae | Leaves | 0.12 ± 0.03 | 20.7 | [1] |
| Bursera ruticola | Burseraceae | Leaves | 1.06 ± 0.33 | 56.2 | [1] |
| Bursera fagaroides var. purpusii | Burseraceae | Leaves | 0.13 ± 0.06 | 18.5 | [1] |
| Bursera simaruba (from Guadeloupe) | Burseraceae | Leaf Oil | Not Reported | 7.6 | [2] |
| Bursera simaruba (from Monteverde) | Burseraceae | Leaf Oil | Not Reported | 5.3 | [2] |
| Solidago canadensis | Asteraceae | Aerial Parts | Not Reported | 19.8 - 39.2 | [3][4] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves the extraction of the essential oil, followed by chromatographic purification to isolate the target compound.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting volatile compounds like sesquiterpenes from plant material.
Protocol:
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves) is coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection vessel.
-
Distillation:
-
Place a known quantity of the ground plant material (e.g., 100 g) into the round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Heat the flask to boiling. The steam and the volatile oils will vaporize and travel into the condenser.
-
The condensate (a mixture of water and essential oil) is collected in the collection vessel.
-
Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.
-
-
Oil Separation: The essential oil, being less dense than water, will form a layer on top of the aqueous distillate. Separate the oil from the water using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: Store the dried essential oil in a sealed vial at 4°C in the dark to prevent degradation.
Purification by Silica (B1680970) Gel Column Chromatography
Column chromatography is a standard technique for separating the components of the essential oil to isolate this compound.
Protocol:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial mobile phase (e.g., n-hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be from 100% hexane (B92381) to 90:10 hexane:ethyl acetate.
-
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Advanced Purification by High-Speed Countercurrent Chromatography (HSCCC) and Preparative HPLC
For higher purity, a combination of HSCCC and preparative HPLC can be employed. This is particularly useful for separating complex mixtures of isomers.
HSCCC Protocol:
-
Solvent System Selection: A two-phase solvent system is selected. For sesquiterpenoids, a system such as n-hexane-methanol-silver nitrate (B79036) solution can be effective, where the silver ions interact with the double bonds of the unsaturated compounds, aiding in their separation.
-
Equilibration: The HSCCC column is filled with the stationary phase, and the mobile phase is then pumped through until hydrodynamic equilibrium is reached.
-
Sample Injection: The essential oil sample, dissolved in a suitable solvent, is injected into the system.
-
Elution and Fractionation: The components are separated based on their partition coefficients between the two liquid phases and collected in fractions.
Preparative HPLC Protocol:
-
Column and Mobile Phase: A preparative C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.
-
Method Development: An analytical HPLC method is first developed to optimize the separation of this compound from other components.
-
Scale-up: The analytical method is then scaled up to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Purification: The fractions from HSCCC containing this compound are injected onto the preparative HPLC system for final purification.
-
Fraction Collection and Analysis: The peak corresponding to this compound is collected, and its purity is confirmed by analytical HPLC and GC-MS.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for the identification and quantification of this compound in essential oil samples and purified fractions.
Typical GC-MS Parameters:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/min.
-
Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source.
Caption: A generalized experimental workflow for the isolation of this compound.
References
The Biosynthesis of Germacrene D in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Germacrene D, a volatile sesquiterpene, is a pivotal molecule in the chemical ecology of many plant species, acting as an insect repellent, attractant, or pheromone. Beyond its ecological significance, Germacrene D serves as a key precursor in the biosynthesis of a diverse array of other sesquiterpenoids, some of which possess valuable pharmacological properties. Understanding the intricate biosynthetic pathway of Germacrene D is therefore of considerable interest for applications in agriculture, biotechnology, and drug development. This technical guide provides an in-depth overview of the Germacrene D biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study.
The Core Biosynthetic Pathway
The biosynthesis of Germacrene D originates from the general isoprenoid pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids. For sesquiterpenes like Germacrene D, the precursor farnesyl pyrophosphate (FPP) is typically derived from the MVA pathway.
The core of Germacrene D biosynthesis can be summarized in two main stages:
-
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 intermediate, FPP. This process is catalyzed by FPP synthase (FPPS).
-
Cyclization of FPP to Germacrene D: The final and committing step is the cyclization of the linear FPP molecule into the cyclic Germacrene D. This complex reaction is catalyzed by a class of enzymes known as terpene synthases, specifically Germacrene D synthases (GDS).
Interestingly, Germacrene D exists as two enantiomers, (+)-Germacrene D and (-)-Germacrene D. In many plant species, the production of these enantiomers is catalyzed by distinct, enantiospecific Germacrene D synthases. For example, the model plant Solidago canadensis (goldenrod) is known to produce both enantiomers, and separate synthases for each have been identified and characterized.
Enzymology of Germacrene D Synthases
Germacrene D synthases belong to the wider family of terpene synthases (TPS), which are known for their ability to generate enormous structural diversity from a limited number of prenyl pyrophosphate substrates. The catalytic mechanism of GDS involves the ionization of FPP, followed by a series of carbocation rearrangements and finally, deprotonation to yield the Germacrene D scaffold. The stereospecificity of the final product is determined by the precise folding of the FPP substrate within the enzyme's active site and the specific series of intramolecular reactions that are catalyzed.
Quantitative Data
The following tables summarize key quantitative data related to Germacrene D biosynthesis from various studies. This information is crucial for researchers aiming to engineer this pathway or to understand its efficiency in different biological systems.
| Enzyme | Plant Source | Km (µM) for FPP | kcat (s-1) | Major Product(s) | Reference |
| (+)-Germacrene D synthase | Zingiber officinale (Ginger) | 0.88 | 3.34 x 10-3 | (+)-Germacrene D (50.2%), Germacrene B (17.1%) | [1] |
| (+)-Germacrene A synthase | Cichorium intybus (Chicory) | 6.6 | Not Reported | (+)-Germacrene A | [2] |
Table 1: Kinetic Parameters of Germacrene Synthases.
| Host Organism | Engineered Strain | Germacrene D Titer (µg/mL) | Fermentation Scale | Reference |
| Saccharomyces cerevisiae | CENses8(+D) | 290.28 | Fed-batch | [3] |
| Saccharomyces cerevisiae | CENses8(-D) | 2519.46 | Fed-batch | [3] |
| Saccharomyces cerevisiae | LSc81 | 7900 | 5-L Bioreactor | [4] |
Table 2: Production of Germacrene D in Metabolically Engineered Yeast.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the Germacrene D biosynthesis pathway.
Heterologous Expression and Purification of Germacrene D Synthase
This protocol describes the expression of a plant Germacrene D synthase (GDS) in Escherichia coli and its subsequent purification, a necessary step for in vitro characterization.
a. Gene Cloning and Vector Construction:
- The full-length coding sequence of the GDS gene is amplified from plant cDNA using PCR with primers containing appropriate restriction sites.
- The PCR product is cloned into an expression vector, such as pET28a, which often includes a polyhistidine (His)-tag for affinity purification.
b. Protein Expression in E. coli:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic, grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
- The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein production.
c. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
- Cells are lysed by sonication on ice.
- The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.
- The His-tagged protein is purified using a Ni-NTA affinity chromatography column. The protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).
- The purity of the protein is assessed by SDS-PAGE.
In Vitro Enzyme Assay for Germacrene D Synthase Activity
This assay is used to determine the enzymatic activity and product profile of a purified GDS.
a. Reaction Setup:
- The reaction is typically performed in a glass vial.
- The reaction mixture contains an appropriate buffer (e.g., 25 mM HEPES, pH 7.4), the substrate FPP (typically in the low micromolar range), a divalent metal cofactor (usually 10-20 mM MgCl2), and the purified GDS enzyme (in microgram quantities).
- The total reaction volume is typically 100-500 µL.
b. Product Extraction:
- An organic solvent, such as n-hexane or pentane, is overlaid on the aqueous reaction mixture to trap the volatile terpene products.
- The reaction is incubated at a suitable temperature (e.g., 30°C) for 1-2 hours with gentle shaking.
- After incubation, the organic layer is carefully collected.
c. Product Analysis by GC-MS:
- The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- A non-polar capillary column (e.g., DB-5MS) is typically used for separation.
- The GC oven temperature program is optimized to separate sesquiterpenes. A typical program might start at 50°C and ramp up to 250°C.
- The mass spectrometer is operated in electron ionization (EI) mode.
- Products are identified by comparing their mass spectra and retention times with those of authentic standards and by comparison to mass spectral libraries (e.g., NIST).
Quantification of Germacrene D in Plant Tissues
This protocol outlines the extraction and quantification of Germacrene D from plant material.
a. Sample Preparation and Extraction:
- Plant tissue (e.g., leaves, flowers) is flash-frozen in liquid nitrogen and ground to a fine powder.
- A known weight of the powdered tissue is extracted with an organic solvent (e.g., hexane (B92381) or dichloromethane) for several hours.
- An internal standard (e.g., caryophyllene) can be added before extraction for accurate quantification.
- The extract is filtered and concentrated under a stream of nitrogen.
b. GC-MS Analysis:
- The concentrated extract is analyzed by GC-MS as described in the in vitro assay protocol.
- A calibration curve is generated using an authentic standard of Germacrene D to quantify its concentration in the plant extract.
Regulatory and Signaling Pathways
The biosynthesis of Germacrene D is tightly regulated at the transcriptional level, often in response to both developmental cues and environmental stresses. Several families of transcription factors have been implicated in the regulation of terpene synthase gene expression.
Jasmonate Signaling Pathway
The jasmonate (JA) signaling pathway is a key regulator of plant defense responses, including the production of defensive secondary metabolites like terpenes.
The general model for JA-induced terpene synthesis involves:
-
Stress Perception: Biotic (e.g., herbivory, pathogen attack) or abiotic stresses trigger the biosynthesis of jasmonic acid (JA).
-
JA-Ile Conjugation: JA is conjugated to the amino acid isoleucine to form the active hormone, jasmonoyl-isoleucine (JA-Ile).
-
SCFCOI1 Complex Activation: JA-Ile binds to its receptor, the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex.
-
JAZ Repressor Degradation: The binding of JA-Ile to COI1 promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.
-
Transcription Factor Activation: The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of downstream genes, including Germacrene D synthases.[3][5][6]
In strawberry, for example, methyl jasmonate (MeJA) treatment has been shown to induce the expression of a terpene synthase gene, FaTPS1, leading to increased production of Germacrene D.[3] This induction is mediated by the transcription factor FaMYC2, which binds to the promoter of FaTPS1.[3]
Visualizations
Caption: Overview of the Germacrene D biosynthesis pathway, showing the MVA and MEP pathways leading to the central precursor FPP, and its subsequent cyclization to Germacrene D.
Caption: Jasmonate signaling pathway leading to the transcriptional activation of the Germacrene D synthase gene.
Caption: Experimental workflow for the heterologous expression, purification, and in vitro characterization of Germacrene D synthase.
References
- 1. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]
- 2. Abiotic Stress Signaling and Responses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonate increases terpene synthase expression, leading to strawberry resistance to Botrytis cinerea infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Germacrene D isomers
An In-depth Technical Guide on the Physical and Chemical Properties of Germacrene D Isomers
Introduction
Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in a wide variety of plant species. It is a significant compound in the fields of chemical ecology, natural product chemistry, and drug development due to its role as an insect pheromone, a precursor in the biosynthesis of other sesquiterpenes, and its potential antimicrobial and insecticidal properties.[1][2][3] This technical guide provides a comprehensive overview of the , focusing on the (+)- and (-)-enantiomers, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Isomerism
Germacrene D belongs to the germacrane (B1241064) class of sesquiterpenoids, characterized by a 10-membered cyclodecane (B1584694) ring.[4] Its chemical formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol .[2][5][6] The biosynthesis of Germacrene D can lead to different stereoisomers, primarily the (+) and (-) enantiomers.[1] The specific enantiomer produced is determined by the enantiomer-specific Germacrene D synthase (GDS) enzyme present in the organism.[1][7] For instance, most higher plants produce (-)-Germacrene D, while some lower plants and specific species like the goldenrod (Solidago canadensis) can produce both.[1][7]
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Germacrene D. Many properties are reported for the unspecified isomeric mixture, while some, like optical rotation, are specific to the enantiomers.
Table 1: General Physicochemical Properties of Germacrene D
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [2][6][8] |
| Molecular Weight | 204.35 g/mol | [2][5][8] |
| Boiling Point | 236.4 °C to 280.0 °C at 760 mmHg | [2][9] |
| Density | 0.793 g/mL (estimated) | [2] |
| Vapor Pressure | 0.007 mmHg at 25.00 °C (estimated) | [9] |
| Flash Point | 111.67 °C (233.00 °F) TCC | [9] |
| Water Solubility | 0.0022 g/L (predicted) | [4] |
| logP (Octanol/Water Partition) | 4.891 to 6.566 (calculated) | [8][9] |
| Kovats Retention Index (non-polar) | 1457 to 1490 | [5][8][10] |
Table 2: Calculated Thermodynamic and Molecular Properties
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 152.40 | kJ/mol | [8][10] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -140.20 | kJ/mol | [8][10] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 51.12 | kJ/mol | [8][10] |
| Critical Temperature (Tc) | 804.50 | K | [10] |
| Critical Pressure (Pc) | 1942.37 | kPa | [8][10] |
| Refractivity | 70.55 | m³·mol⁻¹ | [4] |
| Polarizability | 25.86 | ų | [4] |
Biosynthesis and Chemical Reactivity
Germacrene D is a key intermediate in the biosynthesis of numerous other sesquiterpenoids.[1][11] Its flexible 10-membered ring structure makes it susceptible to rearrangements and cyclizations, which can be induced under acidic, thermal, or photochemical conditions.
Biosynthesis Pathway
The biosynthesis of Germacrene D enantiomers originates from farnesyl diphosphate (B83284) (FPP). The stereochemical outcome is controlled by specific Germacrene D synthase (GDS) enzymes, which catalyze the cyclization of FPP into either the (+) or (-) enantiomer.
Caption: Biosynthesis of (+)- and (-)-Germacrene D from FPP.
Acid-Catalyzed Cyclization
Germacrene D is a well-established biogenetic precursor to a variety of other sesquiterpenoid skeletons, particularly those of the cadinane, muurolane, and amorphane types.[1][11][12] This transformation is readily initiated by acid catalysis, which protonates one of the double bonds, leading to further cyclizations and rearrangements.[1][12] The relative abundance of the resulting products often reflects the energetic stability of the carbocation intermediates and the final sesquiterpenoid structures.[12]
Caption: Acid-catalyzed cyclization of Germacrene D.
Experimental Protocols
The analysis and characterization of Germacrene D isomers rely on several key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for the identification and quantification of Germacrene D in volatile mixtures like essential oils.[1][13][14]
-
Principle: This method separates compounds based on their volatility and interaction with a capillary column (GC), followed by ionization and detection of the resulting fragments based on their mass-to-charge ratio (MS).
-
Methodology:
-
Sample Preparation: Essential oils or extracts are diluted in a suitable solvent (e.g., hexane).
-
Injection: A small volume (typically 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS).[13] The temperature of the column is gradually increased (a temperature program) to elute compounds in order of their boiling points and polarity.
-
Ionization & Detection: As compounds elute from the column, they enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint.
-
Identification: The obtained mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) and retention indices are compared with literature values for positive identification.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an essential tool for the unambiguous structural elucidation of Germacrene D, including its complex stereochemistry.[1]
-
Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
Methodology:
-
Sample Preparation: A purified sample of Germacrene D is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆).[15]
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
¹H NMR: To identify and integrate proton signals.
-
¹³C NMR & DEPT: To identify carbon signals and their types (CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations, which helps in piecing together the molecular skeleton.
-
-
Structural Elucidation: For conformationally flexible molecules like Germacrene D, experimental NMR data is often compared with computational data (e.g., DFT-calculated chemical shifts) for various possible stereoisomers to confirm the correct structure.[1]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is employed for the separation and optical purity determination of Germacrene D enantiomers.[15]
-
Principle: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.
-
Methodology:
-
Derivatization: As Germacrene D lacks a strong chromophore for UV detection, it may be chemically converted to a derivative suitable for analysis.[15]
-
Separation: The sample is injected into the HPLC system equipped with a chiral column (e.g., Chiralcel OD or OB).[15]
-
Elution: A mobile phase, typically a mixture of hexane (B92381) and 2-propanol, is used to elute the separated enantiomers.[15]
-
Detection: A UV detector is commonly used to monitor the eluting compounds. The peak areas in the resulting chromatogram correspond to the relative amounts of each enantiomer.
-
Caption: General experimental workflow for Germacrene D analysis.
References
- 1. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]
- 2. Germacrene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound Germacrene D (FDB003856) - FooDB [foodb.ca]
- 5. Germacrene D | C15H24 | CID 5317570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Germacrene D [webbook.nist.gov]
- 7. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif : Rothamsted Research [repository.rothamsted.ac.uk]
- 8. Germacrene D isomer # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. germacrene D, 37839-63-7 [thegoodscentscompany.com]
- 10. chemeo.com [chemeo.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
The Enantioselective Bioactivity of Germacrene D: A Technical Guide for Researchers
An in-depth examination of the biological activities of (+)-Germacrene D and (-)-Germacrene D, providing researchers, scientists, and drug development professionals with a comprehensive overview of their insecticidal, antimicrobial, and cytotoxic properties. This guide synthesizes available quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows.
Germacrene D, a naturally occurring sesquiterpene hydrocarbon, is a significant component of the essential oils of numerous plant species. It exists as two enantiomers, (+)-Germacrene D and (-)-Germacrene D, which have been shown to exhibit distinct biological activities. This technical guide provides a detailed analysis of the current scientific understanding of these enantiomers, with a focus on their potential applications in pest management, antimicrobial therapy, and oncology.
Insecticidal and Repellent Activities
Germacrene D is well-documented for its effects on insects, acting as a repellent, antifeedant, and insecticide. Notably, the biological activity is often enantioselective, with many insect species demonstrating a heightened sensitivity to the (-)-enantiomer.
One of the most striking examples of this enantioselectivity is observed in the olfactory response of certain moth species. Olfactory receptor neurons in heliothine moths, such as Heliothis virescens and Helicoverpa armigera, respond with high sensitivity and selectivity to (-)-Germacrene D.[1][2][3][4] Studies have shown that the effect of (-)-Germacrene D on these neurons is approximately ten times stronger than that of the (+)-enantiomer.[1][4] This suggests a specific receptor-ligand interaction, where the stereochemistry of the molecule is critical for binding and activation of the olfactory neuron.
While direct comparative data on the insecticidal or repellent efficacy of the individual enantiomers in the form of LD50 or EC50 values are limited in the public domain, the strong enantioselective neuronal response provides a compelling basis for the observed repellent activity of (-)-Germacrene D against various pests, including ticks, mosquitoes, and aphids.[5][6]
Table 1: Insecticidal and Repellent Activities of Germacrene D
| Activity Type | Target Organism(s) | Enantiomer Specificity | Quantitative Data | Reference(s) |
| Olfactory Receptor Activation | Heliothis virescens, Helicoverpa armigera | (-)-Germacrene D > (+)-Germacrene D | (-)-enantiomer ~10x more active | [1][4] |
| Repellent | Ticks, Mosquitoes, Aphids | Primarily attributed to (-)-Germacrene D | Not specified | [5][6] |
Experimental Protocols: Insect Olfactory Electroantennography (EAG) and Single Sensillum Recording (SSR)
A common method to assess the olfactory response of insects to volatile compounds like Germacrene D enantiomers involves EAG and SSR.
Workflow for Insect Olfactory Bioassay
References
- 1. (-)-Germacrene D receptor neurones in three species of heliothine moths: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Ecological Significance of Germacrene D in Plant-Insect Interactions: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Germacrene D, a volatile sesquiterpene hydrocarbon, is a pivotal semiochemical in the intricate communication between plants and insects. Its multifaceted ecological roles, ranging from a key component of insect pheromone blends to a potent plant defense compound, underscore its importance in chemical ecology. This technical guide provides an in-depth exploration of the functions of Germacrene D, detailing its biosynthesis, its diverse roles in plant-insect interactions, and the experimental methodologies used to elucidate these functions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in chemical ecology, pest management, and natural product-based drug discovery.
Introduction
Plants produce a vast arsenal (B13267) of secondary metabolites, among which volatile organic compounds (VOCs) play a crucial role in mediating interactions with their environment. Sesquiterpenes, a class of C15 isoprenoids, are particularly significant in plant defense and communication. Germacrene D is a widely distributed sesquiterpene found in numerous plant families and is recognized for its diverse biological activities.[1] It functions as a critical signaling molecule, influencing the behavior of various insect species in multifaceted ways. This guide delves into the ecological roles of Germacrene D, its biosynthesis, and the methodologies employed in its study, aiming to provide a comprehensive resource for the scientific community.
Biosynthesis of Germacrene D
The biosynthesis of Germacrene D in plants originates from the ubiquitous isoprenoid pathway. The immediate precursor for all sesquiterpenes, including Germacrene D, is farnesyl diphosphate (B83284) (FPP).[2] FPP is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The final and committing step in Germacrene D biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme Germacrene D synthase (GDS), which belongs to the terpene synthase (TPS) family of enzymes.[3] The expression of GDS genes has been identified in various plant species, and in some cases, multiple enantiospecific synthases exist within the same plant, producing both (+) and (-)-Germacrene D enantiomers.[4]
Ecological Roles of Germacrene D in Plant-Insect Interactions
Germacrene D exhibits a remarkable diversity of functions in the chemical communication between plants and insects, acting as a pheromone, allomone, and kairomone.
Pheromonal Activity
In several insect species, Germacrene D is a component of pheromone blends, mediating intraspecific communication. It can act as a sex pheromone mimic, an aggregation pheromone, or an alarm pheromone.[5][6]
-
Sex Pheromone Mimic: For the American cockroach (Periplaneta americana), Germacrene D has been identified as a sex pheromone mimic, eliciting sexual excitement in males.[5]
-
Aggregation Pheromone: It is a component of the male aggregation pheromone of the strawberry blossom weevil (Anthonomus rubi).[7]
-
Alarm Pheromone: While (E)-β-farnesene is the primary alarm pheromone in many aphid species, Germacrene D has also been shown to have repellent effects on certain aphids, suggesting a role in alarm signaling.[6]
Allomonal Effects: Plant Defense
Plants utilize Germacrene D as a direct defense mechanism against herbivores.[2] Its emission can deter feeding, repel insects, or mask the attractive cues of the host plant.
-
Repellent and Deterrent: Germacrene D has demonstrated repellent activity against various insects, including aphids and ticks.[1][8] It can also act as a feeding deterrent for certain herbivores.
-
Masking Substance: In the interaction between the cerambycid beetle (Monochamus alternatus) and its pine host, (-)-Germacrene D acts as a masking substance, inhibiting the beetle's attraction to host kairomones.[9]
Kairomonal Effects: Host Location
Conversely, for some herbivorous insects, Germacrene D serves as a kairomone, a chemical cue that aids in host plant location and acceptance. The tobacco budworm moth (Heliothis virescens) possesses highly specific and sensitive olfactory receptor neurons dedicated to detecting Germacrene D, indicating its importance in host plant recognition.[10][11] Studies have shown that the addition of (-)-Germacrene D to host plants increases attraction and oviposition by mated H. virescens females.[12]
Quantitative Data on Germacrene D
The concentration and relative abundance of Germacrene D can vary significantly among plant species and even within different tissues of the same plant. This variation influences its ecological role.
Table 1: Concentration of Germacrene D in Various Plant Species
| Plant Species | Family | Plant Part | Concentration (% of essential oil or mg/g) | Reference(s) |
| Bursera copallifera | Burseraceae | Leaves | 15.1 - 56.2% | [1][13] |
| Bursera excelsa | Burseraceae | Leaves | 15.1 - 56.2% | [1][13] |
| Bursera mirandae | Burseraceae | Leaves | 15.1 - 56.2% | [1][13] |
| Bursera ruticola | Burseraceae | Leaves | 1.06 ± 0.33 mg/g fresh leaves | [1][13] |
| Ambrosia confertiflora | Asteraceae | Leaves | ~12% | [9] |
| Ambrosia grayi | Asteraceae | Leaves | 17.8% | [9] |
| Matricaria chamomilla | Asteraceae | Leaves | 9.4% | [14] |
Table 2: Insecticidal Activity of Germacrene D
| Target Insect | Activity | Value | Reference(s) |
| Spodoptera litura (3rd instar larvae) | Larvicidal | LC50: 21.88 µg/mL | [14] |
| Helicoverpa armigera (3rd instar larvae) | Larvicidal | LC50: 21.25 µg/mL | [14] |
| Aedes vittatus (3rd instar larvae) | Larvicidal | LC50: 9.11 µg/mL | [14] |
| Anopheles subpictus (3rd instar larvae) | Larvicidal | LC50: 10.95 µg/mL | [14] |
Signaling Pathways for Induced Production
The production of Germacrene D in plants can be constitutive or induced by biotic stresses such as herbivory. Herbivore-induced synthesis is primarily regulated by the jasmonic acid (JA) and salicylic (B10762653) acid (SA) signaling pathways, often with crosstalk between them and other phytohormones like ethylene (B1197577).[7][10][15][16] Upon herbivore damage, elicitors in the insect's oral secretions trigger a signaling cascade, leading to the accumulation of JA and SA. These phytohormones then activate transcription factors that upregulate the expression of genes in the isoprenoid pathway, including Germacrene D synthase, resulting in increased emission of Germacrene D.
References
- 1. rsc.org [rsc.org]
- 2. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]
- 4. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif : Rothamsted Research [repository.rothamsted.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of salicylic acid and gibberellin signaling in plant responses to abiotic stress with an emphasis on heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Herbivore-induced terpenoid emission in Medicago truncatula: concerted action of jasmonate, ethylene and calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-phase microextraction gas chromatography/ion trap mass spectrometry and multistage mass spectrometry experiments in the characterization of germacrene D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Chemistry of a Key Sesquiterpene: A Technical Guide to the Thermal and Acid-Catalyzed Rearrangements of Germacrene D
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the intricate thermal and acid-catalyzed rearrangements of Germacrene D, a pivotal sesquiterpene in natural product chemistry and drug discovery.
Germacrene D, a naturally occurring sesquiterpene hydrocarbon, is a crucial precursor in the biosynthesis of a wide array of more complex sesquiterpenoids. Its flexible ten-membered ring structure makes it susceptible to facile rearrangement reactions under both thermal and acidic conditions, leading to a diverse range of cyclic products. Understanding and controlling these transformations are of paramount importance for the targeted synthesis of novel therapeutic agents and for the accurate chemical profiling of essential oils where Germacrene D is a common constituent. This technical guide provides an in-depth analysis of these rearrangements, complete with experimental protocols, quantitative data, and mechanistic visualizations.
Thermal Rearrangement of Germacrene D: The Cope Rearrangement
Under thermal stress, particularly at elevated temperatures encountered during gas chromatography (GC) analysis or when heated in solution, Germacrene D undergoes a characteristic[1][1]-sigmatropic rearrangement known as the Cope rearrangement.[2][3] This pericyclic reaction proceeds through a chair-like transition state and results in the stereospecific formation of β-elemene.[4] The high temperatures of a GC injection port can lead to the partial or complete conversion of Germacrene D to β-elemene, a factor that must be considered during analytical studies.
dot
References
- 1. deepdyve.com [deepdyve.com]
- 2. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of (Rac)-Germacrene D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of (Rac)-Germacrene D, a significant sesquiterpene with applications in chemical ecology and as a precursor for the synthesis of other complex molecules. The methodologies outlined below cover both biotechnological synthesis through microbial fermentation and subsequent purification strategies to obtain high-purity Germacrene D.
Introduction
Germacrene D is a volatile sesquiterpene hydrocarbon found in a wide variety of plants and is known for its role as an insect pheromone and a key intermediate in the biosynthesis of other sesquiterpenoids. Its ten-membered ring structure and multiple isomers make its synthesis and purification a challenging task. The protocols described herein focus on the production of this compound via biosynthesis in engineered yeast and provide comprehensive purification procedures including silica (B1680970) gel chromatography and chiral separation techniques.
Biotechnological Synthesis of this compound
The sustainable and scalable production of specific Germacrene D enantiomers can be achieved through metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae.[1][2][3] This approach involves the heterologous expression of a Germacrene D synthase (GDS) enzyme, which catalyzes the cyclization of the ubiquitous precursor farnesyl pyrophosphate (FPP) to Germacrene D. By selecting the appropriate GDS, either (+)- or (-)-Germacrene D can be produced with high enantiopurity.
Experimental Protocol: Production of (-)-Germacrene D in Saccharomyces cerevisiae
This protocol is adapted from methodologies describing high-yield production of Germacrene D in engineered yeast.[2]
1. Strain and Plasmid Construction:
- Utilize a base S. cerevisiae strain engineered for enhanced FPP production. This can be achieved by overexpressing key enzymes in the mevalonate (B85504) (MVA) pathway, such as a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) and FPP synthase (ERG20), while down-regulating competing pathways like sterol biosynthesis (e.g., by repressing the ERG9 gene).[2]
- Clone a codon-optimized (-)-Germacrene D synthase gene (e.g., AcTPS1 from Acremonium chrysogenum) into a suitable yeast expression vector.
- Transform the expression vector into the engineered FPP-overproducing yeast strain.
2. Fermentation:
- Prepare a seed culture by inoculating a single colony of the recombinant yeast into 5 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 30°C with shaking at 250 rpm for 24 hours.
- Inoculate 50 mL of YPDG medium (10 g/L yeast extract, 20 g/L peptone, 10 g/L glucose, 10 g/L galactose) in a 250 mL flask with the seed culture to an initial OD600 of 0.1.
- To capture the volatile Germacrene D, add a 10% (v/v) overlay of an organic solvent such as dodecane (B42187) to the culture medium.
- Incubate the culture at 30°C with shaking at 250 rpm for 96-120 hours.
3. Extraction:
- After fermentation, separate the dodecane layer from the culture broth by centrifugation (4000 x g for 10 min).
- The dodecane layer containing Germacrene D can be directly used for analysis by GC-MS or subjected to further purification.
Purification of this compound
The purification of Germacrene D from either natural extracts or microbial cultures involves the separation of this non-polar sesquiterpene from other metabolites. A multi-step approach is often necessary to achieve high purity.
Experimental Protocol: General Purification from a Crude Extract
This protocol describes a general workflow for purifying Germacrene D from a crude organic extract.
1. Fractional Distillation (Optional):
- For crude extracts with a high concentration of Germacrene D, such as essential oils, fractional distillation under reduced pressure can be an effective initial purification step.
- Collect fractions boiling in the range of 68-75°C at 0.2-1.0 mmHg.
2. Silica Gel Column Chromatography:
- Prepare a silica gel column in a suitable non-polar solvent such as hexane (B92381).
- Load the crude extract or the enriched fraction from distillation onto the column.
- Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc).
- Germacrene D, being a non-polar hydrocarbon, will elute in the early fractions with low polarity solvents.
- Monitor the fractions by thin-layer chromatography (TLC) or GC-MS to identify those containing Germacrene D.
- Combine the pure fractions and evaporate the solvent under reduced pressure.
3. Silver Nitrate-Impregnated Silica Gel Chromatography:
- For separating Germacrene D from other olefins with similar polarities, argentation chromatography is highly effective. The silver ions form reversible complexes with the double bonds of the sesquiterpenes, allowing for separation based on the number and configuration of these bonds.
- Prepare silica gel impregnated with 10-20% silver nitrate (B79036) (AgNO₃). This material is light-sensitive and should be handled accordingly.
- Pack a column with the AgNO₃-silica gel and equilibrate with a non-polar mobile phase like hexane or pentane.
- Load the Germacrene D-containing fraction and elute with a solvent system such as dichloromethane:acetone (9.8:0.2 v/v).
- Collect fractions and analyze for the presence of pure Germacrene D.
Experimental Protocol: Chiral HPLC for Enantiomeric Resolution
To separate the enantiomers of Germacrene D, chiral High-Performance Liquid Chromatography (HPLC) is required. As Germacrene D itself is highly labile and lacks a strong chromophore, it is often derivatized prior to analysis. The following protocol is based on the separation of a Germacrene D derivative.
1. Derivatization (Example):
- Germacrene D can be converted to a more stable and UV-active derivative, for example, through oxidation to form a hydroxylated ketone derivative. This allows for easier detection by HPLC.
2. HPLC Conditions:
- Column: Chiralcel OD (4.6 x 250 mm).
- Mobile Phase: A mixture of hexane and 2-propanol. The exact ratio needs to be optimized, but a starting point could be 40:1 to 200:1.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 24.0°C.
- Detection: UV at 255 nm.
- Injection Volume: 15 µL of a 1.5 mg/mL solution in dichloromethane.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the synthesis and purification of Germacrene D.
| Method/Strain | Product | Titer/Yield | Purity | Reference |
| Engineered S. cerevisiae (CENses8(-D)) | (-)-Germacrene D | 2519.46 µg/mL (in fed-batch fermentation) | Enantiopure | |
| Engineered S. cerevisiae (CENses8(+D)) | (+)-Germacrene D | 290.28 µg/mL (in fed-batch fermentation) | Enantiopure | |
| Engineered S. cerevisiae (LSc81) | (-)-Germacrene D | 7.9 g/L (in 5-L bioreactor) | High | |
| Purification from Ylang Ylang Oil | (-)-Germacrene D | ~60% after fractional distillation and SiO₂ chromatography | 98% e.e. |
Workflow and Pathway Diagrams
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Simplified biosynthetic pathway for Germacrene D in engineered yeast.
References
- 1. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the sesquiterpene synthase AcTPS1 and high production of (-)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Identification of Germacrene D.
Introduction
Germacrene D is a volatile sesquiterpene hydrocarbon found in a wide variety of plant species and is a significant component of many essential oils.[1] It plays a crucial role in plant-insect interactions, often acting as a pheromone or an attractant.[2] Its unique chemical properties and biological activity make it a compound of interest in fields ranging from ecology to pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of Germacrene D in complex matrices due to its high separation efficiency and definitive mass spectral characterization.[3] This document provides a detailed protocol for the sample preparation, GC-MS analysis, and data interpretation required for the unambiguous identification of Germacrene D.
Principle of the Method
Gas Chromatography (GC) separates volatile and semi-volatile compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.[3] As separated compounds elute from the column, they enter the Mass Spectrometer (MS), where they are ionized, typically by electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.[3] The time a compound takes to pass through the GC column, known as the retention time, provides an additional layer of identification, which is often standardized by calculating a Retention Index (RI).[4]
Experimental Protocols
Sample Preparation: Solvent Extraction of Plant Material
This protocol is suitable for the extraction of Germacrene D from plant tissues such as leaves or flowers.
Materials:
-
Plant sample (fresh or dried)
-
Mortar and pestle or mechanical homogenizer
-
Volatile organic solvent (e.g., Hexane, Methanol, or Dichloromethane)[3][5]
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or regenerated cellulose)
-
GC vials (2 mL) with inserts
Procedure:
-
Homogenization: Weigh approximately 500 mg of the homogenized plant material into a 50 mL centrifuge tube.[6]
-
Extraction: Add 20 mL of a suitable volatile solvent (e.g., methanol).[6]
-
Agitation: Shake the tube mechanically for 10-15 minutes to ensure thorough extraction of the sesquiterpenes.
-
Centrifugation: Centrifuge the mixture at 5,000 rpm for 5 minutes to pellet the solid plant material.[6]
-
Filtration: Carefully transfer the supernatant and filter it using a syringe filter into a clean vial to remove any remaining particulates.[3][5]
-
Dilution: Depending on the expected concentration, the extract may need to be diluted. A final concentration of approximately 10 µg/mL is recommended for a 1 µL injection.[5]
-
Transfer: Transfer the final diluted sample into a 2 mL GC vial for analysis.
Alternative Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for analyzing volatile compounds from solid or liquid samples.[7][8]
Materials:
-
Sample in a headspace vial (e.g., 20 mL)
-
SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Heater/stirrer
Procedure:
-
Sample Placement: Place a small amount of the sample into a sealed headspace vial.
-
Equilibration: Heat the vial (e.g., at 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to move into the headspace.[7]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined time (e.g., 15-30 minutes) to adsorb the analytes.[7]
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the column for analysis.[7]
GC-MS Instrumentation and Parameters
The following tables outline typical instrument parameters for the analysis of Germacrene D. Parameters may require optimization based on the specific instrument and column used.
Table 1: Gas Chromatography (GC) Method Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent[6] |
| Column Type | Non-polar capillary column, e.g., DB-5MS, Rxi-5 Sil MS (30 m x 0.25 mm i.d. x 0.25 µm film)[9][10][11] |
| Carrier Gas | Helium, constant flow at 1.0 - 1.4 mL/min[10] |
| Inlet Mode | Split (20:1 to 100:1) or Splitless[6] |
| Inlet Temperature | 250 - 280 °C[7] |
| Injection Volume | 1 µL |
| Oven Program | Initial Temp: 50-70°C, hold for 2-5 min; Ramp: 3-10°C/min to 240-250°C, hold for 5 min[7][11][12] |
Table 2: Mass Spectrometry (MS) Method Parameters
| Parameter | Value |
| MS System | Agilent 5977B MSD or equivalent[6] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[10][13] |
| Mass Range | 40 - 450 m/z[7][13] |
| Source Temperature | 230 °C[12] |
| Transfer Line Temp | 250 - 300 °C[7][10] |
| Scan Rate | ~1-2 scans/s[7] |
Data Interpretation and Identification
The identification of Germacrene D is based on two key pieces of information: its Retention Index (RI) and its mass spectrum.
-
Retention Index (RI) Matching: The RI of the unknown peak should be calculated relative to a series of n-alkanes analyzed under the same conditions. This value should match the literature value for Germacrene D on a similar non-polar column.
-
Mass Spectrum Matching: The acquired mass spectrum of the peak of interest should be compared with a reference spectrum from a trusted library, such as the NIST Mass Spectral Library.[12] The molecular ion and key fragment ions must match.
Table 3: Identification Parameters for Germacrene D
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [14][15] |
| Molecular Weight | 204.35 g/mol | [14][15] |
| Kovats' Retention Index (non-polar column) | ~1470 - 1490 | [16][17] |
| Molecular Ion (M⁺) | m/z 204 | [18] |
| Major Fragment Ions (m/z) | 161, 119, 105, 93, 81, 67, 55, 41 | [14][18] |
For definitive confirmation, the retention time and mass spectrum of the sample peak should be compared directly with those of a certified reference standard of Germacrene D analyzed under identical conditions.
Workflow and Data Visualization
The logical flow from sample collection to final identification is a critical aspect of the analytical process.
Caption: Workflow for Germacrene D identification.
References
- 1. cropj.com [cropj.com]
- 2. Solid-phase microextraction gas chromatography/ion trap mass spectrometry and multistage mass spectrometry experiments in the characterization of germacrene D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scioninstruments.com [scioninstruments.com]
- 4. scielo.br [scielo.br]
- 5. uoguelph.ca [uoguelph.ca]
- 6. agilent.com [agilent.com]
- 7. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. leco.co.jp [leco.co.jp]
- 11. rsc.org [rsc.org]
- 12. longdom.org [longdom.org]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- 14. Germacrene D [webbook.nist.gov]
- 15. Germacrene D [webbook.nist.gov]
- 16. Germacrene D [webbook.nist.gov]
- 17. Germacrene D [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
Germacrene D: A Promising Sesquiterpene for the Development of Novel Anti-Cancer Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Germacrene D, a naturally occurring sesquiterpene found in a variety of plants, has emerged as a molecule of interest in the field of oncology.[1][2] This volatile organic compound, often a major constituent of essential oils, has demonstrated significant cytotoxic effects against a range of cancer cell lines, suggesting its potential as a lead compound for the development of new anti-cancer therapeutics. This document provides a summary of the current research, quantitative data on its anti-cancer activity, detailed protocols for key experimental assays, and a proposed mechanism of action involving critical signaling pathways.
Anti-Cancer Activity of Germacrene D
In vitro studies have shown that Germacrene D, either as a pure compound or as a major component of essential oils, exhibits cytotoxic and anti-proliferative activity against several cancer cell lines. Notably, it has shown significant potential against human leukemia (HL-60), breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (DU-145, PC-3) cells.[1][2][3] While much of the existing data comes from studies on essential oils rich in Germacrene D, these findings strongly indicate its contribution to the observed anti-cancer effects.
One study highlighted the significant cytotoxic potential of fractions containing Germacrene D against HL-60 cells, suggesting its promise for treating human leukemia.[1] Furthermore, essential oils containing Germacrene D as a major constituent have been shown to inhibit tumor growth in in vivo models, with tumor growth inhibition rates ranging from 37.3% to 42.5%.[4]
Data Presentation
The following table summarizes the cytotoxic activity of essential oils (EOs) in which Germacrene D is a major component, as indicated by their IC50 values against various cancer cell lines. It is important to note that these values represent the activity of the whole essential oil and not pure Germacrene D.
| Essential Oil/Compound Source | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| Baccharis trimera EO | MCF-7 (Breast) | Not Specified | 5.8 | [2] |
| Baccharis trimera EO | HepG2 (Liver) | Not Specified | 10.4 | [2] |
| Euryops floribundus Ethanol Extract | DU-145 (Prostate) | MTT | 2.1 ± 0.02 | [3] |
| Euryops floribundus Ethanol Extract | PC-3 (Prostate) | MTT | 2.7 ± 0.03 | [3] |
| Porcelia macrocarpa EO | Various | Not Specified | >50% viability reduction at 100 µg/mL | [1] |
Proposed Signaling Pathway
While the precise molecular mechanisms of Germacrene D are still under investigation, research on the structurally related compound, germacrone, suggests a potential mechanism involving the Akt/MDM2/p53 signaling pathway .[5][6] It is hypothesized that Germacrene D may inhibit the phosphorylation of Akt, a key protein kinase that promotes cell survival. Inhibition of Akt would, in turn, prevent the phosphorylation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate genes involved in cell cycle arrest and apoptosis, ultimately leading to cancer cell death.
References
- 1. Chemical constituents and cytotoxic evaluation of essential oils from leaves of Porcelia macrocarpa (Annonaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. periodicos.ufms.br [periodicos.ufms.br]
- 3. Composition of Volatiles, Phytochemical Analysis, Antioxidant and Anticancer Activity of Euryops floribundus Ne.Br. Leaves (Asteraceae) [mdpi.com]
- 4. Chemical constituents and anticancer effects of the essential oil from leaves of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antimicrobial and Antifungal Activity of Germacrene D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of Germacrene D, a naturally occurring sesquiterpene found in a variety of plants.[1][2][3][4][5] This document includes a summary of its activity against various microorganisms, detailed protocols for in vitro assays, and visual workflows to guide researchers in their experimental design.
Introduction
Germacrene D is a volatile sesquiterpene hydrocarbon that has garnered attention for its potential biological activities, including its effects as an insect pheromone and its antimicrobial properties. While research into its full spectrum of activity is ongoing, preliminary studies suggest that Germacrene D and essential oils rich in this compound exhibit inhibitory effects against a range of bacteria and fungi. The proposed mechanism of action for its antimicrobial effects is linked to the permeabilization of microbial cells and the disruption of cell membrane integrity. These notes are intended to serve as a practical guide for researchers investigating the antimicrobial potential of Germacrene D.
Data Presentation: Antimicrobial and Antifungal Activity of Germacrene D
The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of Germacrene D. It is important to note that much of the existing research has been conducted on essential oils containing Germacrene D as a major component, rather than on the purified compound. Therefore, the activity observed may be due to the synergistic effects of multiple compounds within the oil.
Table 1: Antibacterial Activity of Essential Oils Rich in Germacrene D
| Bacterial Strain | Essential Oil Source (Germacrene D %) | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis | Ocotea caudata (55.8%) | Broth Microdilution | 350 µg/mL | |
| Staphylococcus aureus | Ocotea caudata (55.8%) | Broth Microdilution | 500 µg/mL | |
| Staphylococcus aureus (OK2a and OK2b) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.16 mg/mL | |
| Staphylococcus aureus (ATCC 6538) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.31 mg/mL | |
| Proteus vulgaris (CSIR 0030) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.31 mg/mL | |
| Enterobacter faecalis (KZN) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.31 mg/mL | |
| Shigella flexneri (KZN) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.31 mg/mL | |
| Escherichia coli (ATCC 8739) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.63 mg/mL | |
| Shigella sonnei (ATCC 29930) | Cosmos bipinnatus (13.99%) | Broth Microdilution | 0.63 mg/mL | |
| Enterococcus faecalis (ATCC 29212) | Verbesina negrensis (Germacrene derivative) | Broth Microdilution | 64 µg/mL | |
| Staphylococcus aureus (ATCC 29213) | Verbesina negrensis (Germacrene derivative) | Broth Microdilution | 64 µg/mL |
Table 2: Antifungal Activity of Essential Oils Rich in Germacrene D
| Fungal Strain | Essential Oil Source (Germacrene D %) | Assay Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Aspergillus niger | Asphodelus microcarpus (78.3%) | Agar (B569324) Well Diffusion | 25 µg/mL |
Experimental Protocols
The following are detailed protocols for the Broth Microdilution and Agar Well Diffusion assays, adapted for testing the antimicrobial and antifungal activity of hydrophobic compounds like Germacrene D.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of Germacrene D that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Germacrene D (high purity)
-
Dimethyl sulfoxide (B87167) (DMSO) or another suitable solvent
-
Tween 80 (or other non-ionic surfactant)
-
96-well sterile microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (broth and solvent)
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Germacrene D Stock Solution:
-
Dissolve Germacrene D in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity to the microbes.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Germacrene D stock solution to the first well of each row designated for testing. This will be your highest concentration.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row.
-
Mix the contents of the second well thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to create a concentration gradient.
-
Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the diluted microbial inoculum to each well, including the positive and negative control wells.
-
-
Controls:
-
Positive Control: A well containing broth, inoculum, and a known effective antimicrobial agent.
-
Negative Control (Growth Control): A well containing broth and inoculum only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent (e.g., DMSO) used in the assay.
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Germacrene D at which no visible growth is observed.
-
Optionally, a microplate reader can be used to measure the optical density (OD) at 600 nm to quantify growth.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of Germacrene D by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Germacrene D (high purity)
-
DMSO or another suitable solvent
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (a known antibiotic or antifungal)
-
Negative control (solvent only)
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Evenly streak the swab over the entire surface of the agar plate to create a uniform lawn of microbial growth.
-
-
Creation of Wells:
-
Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the inoculated agar.
-
-
Application of Germacrene D:
-
Prepare different concentrations of Germacrene D in the chosen solvent.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each Germacrene D solution into separate wells.
-
Add the positive and negative controls to their respective wells.
-
-
Pre-diffusion (Optional):
-
Allow the plates to sit at room temperature for 1-2 hours to permit the diffusion of the compounds from the wells into the agar before incubation.
-
-
Incubation:
-
Invert the plates and incubate under the same conditions as described for the broth microdilution assay.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the clear zone of no growth around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the Broth Microdilution Assay.
Caption: Workflow for the Agar Well Diffusion Assay.
References
Application Notes and Protocols for (Rac)-Germacrene D: A Novel Insecticidal and Repellent Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Germacrene D, a naturally occurring sesquiterpene found in a variety of plants, has demonstrated significant potential as a biorational agent for insect control.[1] Its volatile nature and demonstrated insecticidal and repellent properties make it a compelling candidate for development into novel pest management solutions.[2][3] These application notes provide a comprehensive overview of the biological activity of this compound, along with detailed protocols for its evaluation.
Biological Activity
This compound exhibits a dual action against a range of insect pests, functioning as both a repellent and a direct toxicant. Its activity is mediated through interactions with the insect's sensory and nervous systems.
Repellent Activity
The repellent properties of Germacrene D are primarily attributed to its interaction with specific olfactory receptor neurons (ORNs) on the insect's antennae.[4][5][6] Studies on various moth species, including Heliothis virescens and Helicoverpa armigera, have identified a major type of ORN that is highly sensitive and selective for Germacrene D.[2][4][5][7] This specific activation of ORNs triggers an aversive behavioral response, leading to the insect avoiding the source of the compound.
Insecticidal Activity
While the precise insecticidal mechanism of this compound is still under investigation, evidence from related sesquiterpenoids suggests potential interference with key neurological pathways. Two likely targets are the gamma-aminobutyric acid (GABA) receptors and the enzyme acetylcholinesterase (AChE).[8][9] Disruption of these systems leads to neuromuscular toxicity and, ultimately, death of the insect.
Quantitative Data
The following tables summarize the types of quantitative data that can be generated through the experimental protocols outlined below. Researchers can use these standardized metrics to compare the efficacy of this compound against different insect species and with other insecticidal or repellent compounds.
Table 1: Insecticidal Activity of this compound
| Bioassay Type | Insect Species | Metric | Value (e.g., µg/cm², mg/L air) |
| Contact Toxicity | Sitophilus oryzae | LD₅₀ | Data to be determined |
| Tribolium castaneum | LD₅₀ | Data to be determined | |
| Fumigant Toxicity | Aedes aegypti | LC₅₀ | Data to be determined |
| Culex quinquefasciatus | LC₅₀ | Data to be determined |
LD₅₀ (Lethal Dose 50): The dose required to kill 50% of the test insect population upon direct contact. LC₅₀ (Lethal Concentration 50): The concentration in air required to kill 50% of the test insect population through fumigation.
Table 2: Repellent Activity of this compound
| Bioassay Type | Insect Species | Metric | Value (e.g., %, concentration) |
| Y-Tube Olfactometer | Aedes aegypti | Repellency Index (RI) | Data to be determined |
| Anopheles gambiae | Repellency Index (RI) | Data to be determined | |
| Area Preference Assay | Blattella germanica | Percent Repellency (PR) | Data to be determined |
Repellency Index (RI): A measure of the preference of insects for the control arm versus the treated arm in an olfactometer. Percent Repellency (PR): The percentage of insects repelled from a treated area.
Experimental Protocols
The following are detailed protocols for evaluating the insecticidal and repellent activities of this compound.
Protocol 1: Contact Toxicity Bioassay (Filter Paper Method)
This protocol determines the dose of this compound required to cause mortality upon direct contact.
Materials:
-
This compound
-
Acetone (B3395972) (analytical grade)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Glass Petri dishes (9 cm diameter)
-
Micropipette
-
Test insects (e.g., stored product pests like Sitophilus oryzae or Tribolium castaneum)
-
Ventilated rearing containers
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A typical concentration range to start with is 0.1 to 10 µg/µL. A control solution of acetone only should also be prepared.
-
Treatment of Filter Paper: Apply 1 mL of each test solution evenly to a filter paper disc. Allow the solvent to evaporate completely in a fume hood (approximately 10-15 minutes).
-
Insect Exposure: Place the treated filter paper in the bottom of a Petri dish. Introduce 20 adult insects into each Petri dish and cover with the lid.
-
Incubation: Place the Petri dishes in an incubator set to the appropriate conditions for the test insect (e.g., 27 ± 1°C, 65 ± 5% relative humidity, and a 12:12 h light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-exposure. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage of mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LD₅₀ value using probit analysis.
Protocol 2: Fumigant Toxicity Bioassay
This protocol assesses the toxicity of this compound vapors to insects.
Materials:
-
This compound
-
Acetone (analytical grade)
-
Glass jars or vials with airtight lids (e.g., 250 mL)
-
Small pieces of filter paper or cotton balls
-
Test insects (e.g., mosquitoes like Aedes aegypti or stored product pests)
-
Rearing cages
-
Incubator or environmental chamber
Procedure:
-
Preparation of Test Compound: Prepare a range of doses of this compound.
-
Application: Apply a specific volume of the this compound solution onto a small piece of filter paper or a cotton ball.
-
Exposure Chamber: Suspend the treated material inside the airtight glass container, ensuring it does not come into direct contact with the insects.
-
Insect Introduction: Introduce a known number of adult insects (e.g., 20) into the container and seal it tightly. A control container with a solvent-treated paper should be run in parallel.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record mortality at 24 hours post-exposure.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ value using probit analysis.
Protocol 3: Y-Tube Olfactometer Repellency Bioassay
This protocol evaluates the repellent effect of this compound on flying insects.[1]
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Charcoal-filtered and humidified air
-
This compound
-
Solvent (e.g., paraffin (B1166041) oil or acetone)
-
Filter paper strips
-
Test insects (e.g., adult female mosquitoes)
-
Acclimatization chamber
Procedure:
-
Olfactometer Setup: Assemble the Y-tube olfactometer and connect it to a clean, humidified air source. Adjust the airflow to a constant rate (e.g., 0.4 L/min) through both arms.
-
Preparation of Test and Control Stimuli: Dissolve this compound in a suitable solvent to the desired concentration. Apply a known volume of the solution to a filter paper strip and place it in the treatment arm of the olfactometer. Place a solvent-treated filter paper in the control arm.
-
Insect Acclimatization: Acclimatize the insects in a separate chamber for at least 30 minutes before the assay.
-
Insect Release: Introduce a single adult insect into the base of the Y-tube.
-
Choice Assessment: Observe the insect's movement and record which arm it enters and remains in for a predetermined period (e.g., 60 seconds). An insect is considered to have made a choice if it moves a certain distance down one of the arms.
-
Replication: Test a sufficient number of insects (e.g., 50-60), alternating the position of the treatment and control arms between trials to avoid positional bias.
-
Data Analysis: Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects choosing the control arm and Nt is the number of insects choosing the treatment arm. A positive RI indicates repellency. Statistical significance can be determined using a chi-squared test.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed olfactory signaling pathway for Germacrene D-induced repellency in insects.
Caption: Hypothetical insecticidal mechanism of action for this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Receptor neuron discrimination of the germacrene D enantiomers in the moth Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (-)-Germacrene D receptor neurones in three species of heliothine moths: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mode of action and toxicological effects of the sesquiterpenoid, nootkatone, in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antioxidant Properties of Germacrene D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antioxidant properties of Germacrene D, a naturally occurring sesquiterpene found in various essential oils. The following methodologies cover a range of in vitro chemical and cell-based assays to provide a comprehensive assessment of its antioxidant potential.
Introduction
Germacrene D is a volatile sesquiterpene hydrocarbon that contributes to the characteristic aroma of many plants.[1] Beyond its aromatic properties, preliminary studies suggest that essential oils containing Germacrene D possess antioxidant activities.[2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Natural compounds like Germacrene D are therefore of significant interest for their potential to mitigate oxidative damage.
These protocols are designed to enable researchers to systematically evaluate the free-radical scavenging and reducing capabilities of Germacrene D, as well as its protective effects in a cellular context.
Chemical-Based Antioxidant Assays
Chemical-based assays are rapid and cost-effective methods for screening the radical scavenging and reducing potential of compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[4]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in a dark, airtight container at 4°C.
-
Germacrene D Stock Solution (10 mM): Prepare a stock solution of Germacrene D in methanol or ethanol. From this, create a series of dilutions (e.g., 0.1, 0.5, 1, 2.5, 5 mM).
-
Positive Control: Prepare a series of dilutions of a known antioxidant such as Trolox or Ascorbic Acid (e.g., 0.05, 0.1, 0.25, 0.5, 1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of Germacrene D or the positive control to different wells.
-
Add 100 µL of the solvent to a well to serve as the blank.
-
Add 100 µL of the DPPH solution to all wells. For the control, add 100 µL of solvent and 100 µL of the DPPH solution.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of Germacrene D.
-
Data Presentation:
| Compound | IC50 (µg/mL) |
| Germacrene D | Hypothetical Value |
| Ascorbic Acid (Control) | Reference Value |
| Trolox (Control) | Reference Value |
| Note: Specific experimental IC50 values for pure Germacrene D are not readily available in published literature; the values obtained should be compared to established standards. |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[5]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Before the assay, dilute the ABTS•+ working solution with ethanol or a phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Germacrene D and Control Solutions: Prepare serial dilutions of Germacrene D and a positive control (Trolox or Ascorbic Acid) as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various concentrations of Germacrene D or the positive control to different wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Data Presentation:
| Compound | IC50 (µg/mL) | TEAC (µM Trolox equivalents/µM sample) |
| Germacrene D | Hypothetical Value | Calculated Value |
| Ascorbic Acid (Control) | Reference Value | Reference Value |
| Trolox (Control) | Reference Value | 1.0 |
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 1.6 g of sodium acetate in 80 mL of deionized water, add 16 mL of acetic acid, and adjust the volume to 100 mL.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
-
Germacrene D and Control Solutions: Prepare serial dilutions of Germacrene D and a positive control (Trolox or Ascorbic Acid) as previously described.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of Germacrene D or the positive control to different wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Calculation:
-
A standard curve is generated using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity of Germacrene D is expressed as FRAP value (in µM Fe²⁺ equivalents).
-
Data Presentation:
| Compound | FRAP Value (µM Fe²⁺ equivalents/µM sample) |
| Germacrene D | Calculated Value |
| Ascorbic Acid (Control) | Reference Value |
| Trolox (Control) | Reference Value |
Cell-Based Antioxidant Assay
Cell-based assays provide a more biologically relevant measure of antioxidant activity by considering factors such as cell uptake, metabolism, and localization.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within a cellular environment.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in an appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Seed the HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment and Staining:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of Germacrene D or a positive control (e.g., Quercetin) and 25 µM DCFH-DA. Incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution in PBS to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
-
Calculation:
-
The area under the curve (AUC) is calculated for both the control and treated wells.
-
The percentage of inhibition of cellular antioxidant activity is calculated as: % Inhibition = [1 - (AUC_sample / AUC_control)] * 100
-
The results are often expressed as CAA units, where one CAA unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Data Presentation:
| Compound | CAA Value (µmol Quercetin Equivalents/µmol sample) |
| Germacrene D | Calculated Value |
| Quercetin (Control) | 1.0 |
Visualization of Methodologies and Pathways
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition and Antioxidant Activity of Essential Oils from Leaves of Two Specimens of Eugenia florida DC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition and Antioxidant Activity of Essential Oils from Eugenia patrisii Vahl, E. punicifolia (Kunth) DC., and Myrcia tomentosa (Aubl.) DC., Leaf of Family Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Germacrene D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Germacrene D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of Germacrene D?
A1: The main hurdles in synthesizing Germacrene D include:
-
Macrocyclization: Forming the 10-membered cyclodecadiene ring from an acyclic precursor is entropically disfavored and often requires high-dilution techniques to minimize polymerization.[1]
-
Stereocontrol: Achieving the desired stereochemistry at the chiral centers is difficult. Both (+)- and (-)-enantiomers of Germacrene D exist in nature, and their synthesis requires precise stereocontrol.[1][2]
-
Instability: The Germacrene D core is susceptible to acid- and heat-induced rearrangements, such as Cope elimination and transannular cyclizations, leading to the formation of byproducts like elemenes, cadinenes, and muurolenes.[1][3][4][5] This instability also complicates purification.[6]
-
Low Yields: Many synthetic routes suffer from low overall yields and poor step economy.[1]
Q2: Which synthetic strategies are commonly employed for the stereoselective synthesis of Germacrene D?
A2: Several strategies have been developed, including:
-
Chemical Synthesis: Classic organic synthesis approaches often involve a key macrocyclization step, such as the Nozaki-Hiyama-Kishi (NHK) reaction or palladium-catalyzed couplings, to construct the 10-membered ring.[1][7]
-
Chemoenzymatic Synthesis: This approach utilizes terpene synthases, such as Germacrene D synthase, to catalyze the cyclization of farnesyl diphosphate (B83284) (FPP) or its analogs. This method offers high stereoselectivity and can produce enantiopure Germacrene D.[2]
-
Metabolic Engineering: Genetically modified organisms, like Saccharomyces cerevisiae (yeast), can be engineered to produce enantiopure (+)- or (-)-Germacrene D in high titers.[8][9][10]
Q3: How can the instability of Germacrene D be managed during purification?
A3: Due to its labile nature, purification of Germacrene D can be challenging.[6] Consider the following:
-
Mild Purification Techniques: Employ chromatography on neutral supports like silica (B1680970) gel deactivated with a base (e.g., triethylamine) to avoid acid-catalyzed rearrangements.
-
Low Temperatures: Keep the compound at low temperatures throughout the purification process and during storage.
-
Derivatization: In some cases, it may be advantageous to convert Germacrene D into a more stable derivative for purification, followed by a deprotection step.[6]
Troubleshooting Guides
Issue 1: Low Yield in Macrocyclization Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 10-membered ring product, with significant amounts of starting material remaining or polymeric byproducts. | Inefficient intramolecular cyclization due to high concentration, catalyst deactivation, or suboptimal reaction conditions. | Optimize Reaction Concentration: Employ high-dilution techniques by the slow addition of the acyclic precursor to the reaction mixture using a syringe pump.[11] Select Appropriate Catalyst and Conditions: For Pd-catalyzed cyclizations, screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), ligands, and solvents (e.g., THF, DMF, DMA).[1] For NHK reactions, ensure the use of high-purity CrCl₂ and a NiCl₂ co-catalyst under strictly inert atmosphere.[7][12][13] Adjust Temperature: Some macrocyclizations benefit from elevated temperatures to overcome activation barriers, while others require lower temperatures to suppress side reactions. |
Issue 2: Poor Stereoselectivity
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of diastereomers or enantiomers. | Inadequate stereocontrol in key bond-forming reactions. | Chiral Catalysts/Auxiliaries: Employ chiral catalysts or auxiliaries in asymmetric reactions leading to the formation of stereocenters in the acyclic precursor. Substrate Control: Design the acyclic precursor to favor the formation of the desired diastereomer during macrocyclization through steric hindrance or conformational preferences. Enzymatic Resolution/Synthesis: Consider using lipases for the kinetic resolution of a racemic intermediate or employing a chemoenzymatic approach with a stereospecific Germacrene D synthase for the final cyclization.[2] |
Issue 3: Formation of Rearrangement Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of significant amounts of cadinenes, muurolenes, or elemenes in the product mixture. | Acid- or heat-induced rearrangements of the Germacrene D core.[3][4][5] | Control pH: Ensure all reagents and solvents are neutral or slightly basic. Use acid scavengers like proton sponge or mild bases (e.g., K₂CO₃) in the reaction mixture.[1] Maintain Low Temperatures: Perform the reaction and workup at low temperatures to minimize thermally induced rearrangements. Careful Workup: Avoid acidic conditions during the workup. Use a buffered aqueous solution or a mild basic wash. |
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for Germacrene D and its Precursors
| Method | Key Reaction | Product | Yield | Stereoselectivity | Reference |
| Chemical Synthesis | Pd-catalyzed umpolung allylation | Epoxy-germacrenol | 42% | Single diastereomer | [1] |
| Chemical Synthesis | Nozaki-Hiyama-Kishi Reaction | Germacrane skeleton | Moderate (unspecified) | Diastereoselective | [1] |
| Chemoenzymatic Synthesis | (+)-Germacrene D synthase | (+)-Germacrene D | 50.2% of total sesquiterpenoids | Enantiopure | [14] |
| Metabolic Engineering | Engineered S. cerevisiae | (-)-Germacrene D | up to 7.9 g/L | Enantiopure | [8] |
Experimental Protocols
Key Experiment: Pd-Catalyzed Intramolecular Umpolung Allylation for Macrocyclization
This protocol is adapted from the scalable, enantioselective synthesis of germacrenes.[1]
Reagents and Materials:
-
Acyclic epoxy chloro aldehyde precursor
-
PdCl₂(PPh₃)₂ (10 mol%)
-
K₂CO₃ (1.5 equiv)
-
Et₂Zn (1.5 equiv)
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N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To a solution of PdCl₂(PPh₃)₂ and K₂CO₃ in anhydrous DMA at 50 °C under an inert atmosphere, slowly add a solution of the acyclic epoxy chloro aldehyde precursor in DMA and a solution of Et₂Zn in DMA simultaneously over 1.5 hours.
-
Maintain the reaction temperature at 50 °C and stir for an additional 2 hours after the addition is complete.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel to afford the desired macrocyclic product.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of Germacrene D.
Caption: Troubleshooting logic for Germacrene D synthesis.
References
- 1. Scalable, Enantioselective Synthesis of Germacrenes and Related Sesquiterpenes Inspired by Terpene Cyclase Phase Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiospecific (+)- and (-)-germacrene D synthases, cloned from goldenrod, reveal a functionally active variant of the universal isoprenoid-biosynthesis aspartate-rich motif : Rothamsted Research [repository.rothamsted.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 8. Identification of the sesquiterpene synthase AcTPS1 and high production of (-)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-level biosynthesis of enantiopure germacrene D in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for Separating Germacrene D Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the successful separation of Germacrene D isomers.
Troubleshooting Guide
Problem: Co-elution of Germacrene D Isomers
Co-elution, where two or more isomers exit the gas chromatography column at the same time, is a common challenge in the analysis of terpene isomers like Germacrene D. This can lead to inaccurate identification and quantification.
Possible Causes and Solutions:
-
Inadequate Chromatographic Resolution: The GC column and temperature program may not be optimized for separating structurally similar isomers.
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Solution 1: Optimize the Temperature Program. A slow, gradual temperature ramp is crucial for resolving closely eluting compounds.[1][2] Start with a low initial oven temperature to ensure the isomers are focused at the head of the column, and then use a shallow gradient (e.g., 2-5 °C/minute) through the expected elution range.[2] As a rule of thumb, for every 15°C decrease in oven temperature, the retention time roughly doubles, which can significantly improve separation.[3]
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Solution 2: Select an Appropriate GC Column. The choice of stationary phase is critical for selectivity. For terpene isomer separation, a mid-polarity column, such as one with a 6% cyanopropylphenyl-methylpolysiloxane phase, can provide better separation than a standard non-polar column.[2] For separating enantiomers (e.g., (+)-Germacrene D and (-)-Germacrene D), a chiral column is necessary.[4][5]
-
Solution 3: Adjust Carrier Gas Flow Rate. Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and, consequently, resolution.
-
-
Mass Spectrometer Not Distinguishing Between Isomers: Isomers often have identical or very similar mass spectra, making differentiation by MS alone difficult.
-
Solution: Utilize Single Ion Monitoring (SIM) Mode. If there are any unique fragment ions for a particular isomer, even at low abundance, monitoring these specific ions can help to distinguish between co-eluting peaks.[6]
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Problem: Poor Peak Shape (Tailing or Fronting)
Asymmetrical peaks can interfere with accurate integration and quantification.
Possible Causes and Solutions:
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Active Sites in the GC System: Exposed silanol (B1196071) groups in the injector liner, the column itself, or the detector can interact with the analytes, causing peak tailing.[2]
-
Solution: Use a Deactivated Liner and Column. Ensure that the injector liner and the GC column are properly deactivated to minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Dilute the Sample or Reduce Injection Volume. Try reducing the amount of sample introduced into the GC.[2]
-
-
Column Contamination: Buildup of non-volatile material at the head of the column can cause peak distortion.[2]
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Solution: Bake Out or Trim the Column. Periodically bake out the column at its maximum recommended temperature to remove contaminants. If this is not effective, trimming a small portion (e.g., 10-20 cm) from the inlet end of the column can restore performance.[2]
-
Problem: Shifting Retention Times
Inconsistent retention times from one run to the next can make peak identification unreliable.
Possible Causes and Solutions:
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Leaks in the System: The most common source of leaks is the injection port septum.[2]
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Solution: Perform a Leak Check. Regularly check for leaks at the septum and column fittings. Replace the septum frequently.[2]
-
-
Inconsistent Flow Rate: Issues with the carrier gas supply or the electronic pressure control (EPC) can lead to fluctuating flow rates.
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Solution: Verify Flow Rate. Ensure a stable carrier gas supply and that the EPC is functioning correctly. Measure the column flow rate to confirm it matches the method setpoint.[2]
-
-
Inconsistent Oven Temperature: The actual oven temperature may not be accurately tracking the setpoint.
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Solution: Verify Oven Temperature. Check that the oven temperature is consistent and accurately follows the programmed ramp.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a GC oven temperature program for separating Germacrene D isomers?
A good starting point is a slow temperature ramp. For example, hold the initial temperature at 50-60°C for 1-2 minutes, then ramp up to 150-180°C at a rate of 3-5°C per minute. A final hold at a higher temperature (e.g., 250°C) can then be used to elute any less volatile compounds.[7][8] The optimal program will depend on the specific column and isomers being analyzed.
Q2: Which type of GC column is best for separating Germacrene D isomers?
For general isomer separation (diastereomers), a mid-polarity column like a DB-624 or equivalent is often a good choice. For separating enantiomers, a chiral stationary phase, such as one based on cyclodextrins, is required.[4][6] Non-polar columns like DB-5ms or HP-5ms can also be used, but may offer less selectivity for closely related isomers.[7][8]
Q3: What are the typical mass spectral fragments for Germacrene D?
While the full mass spectrum should be used for identification, some characteristic ions for Germacrene D (m/z 204) can be monitored. The fragmentation pattern will be very similar for all isomers.
Q4: How can I improve the recovery of sesquiterpenes like Germacrene D during sample preparation?
Sesquiterpenes are less volatile than monoterpenes.[9] For methods like headspace analysis, recovery can sometimes be poor.[9] To improve this, consider using liquid injection.[9] If using headspace, adding a carrier solvent like water and salt (NaCl) or using solid-phase microextraction (SPME) with a suitable fiber (e.g., DVB/PDMS) can enhance the recovery of less volatile terpenes.[9]
Data Presentation
Table 1: Example GC-MS Parameters for Terpene Analysis
| Parameter | Setting | Reference |
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | [7] |
| Injection Mode | Split (5:1 ratio) | [7] |
| Injector Temperature | 250 °C | [8] |
| Oven Program | 50°C, ramp at 4°C/min to 150°C, then at 20°C/min to 250°C | [7] |
| Carrier Gas | Helium | [8] |
| MS Ionization | Electron Impact (EI) at 70 eV | [8] |
| Mass Range | m/z 50-800 | [7] |
Table 2: Retention Indices for Germacrene D on Non-Polar Columns
| Stationary Phase | Retention Index (I) | Reference |
| RTX-5 MS | 1480 | [10] |
| DB-5 | 1484 | [10] |
| DB-1 | 1474 | [10] |
| HP-5 MS | 1481 | [10] |
Experimental Protocols
Detailed Methodology for a Typical GC-MS Analysis of Germacrene D
-
Sample Preparation (Liquid Injection):
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Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 100-1000 µg/mL.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Method Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 4°C/minute.
-
Ramp 2: Increase to 280°C at 20°C/minute, hold for 5 minutes.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Data Analysis:
-
Identify Germacrene D isomers based on their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
-
Integrate the peak areas for quantification.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of Germacrene D isomers.
Caption: Troubleshooting logic for co-eluting Germacrene D isomers.
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 10. Germacrene D [webbook.nist.gov]
preventing degradation of Germacrene D during storage and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Germacrene D during storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Germacrene D degradation?
A1: Germacrene D is a sesquiterpene that is sensitive to its environment and can degrade through several pathways. The primary causes of degradation are exposure to heat, light, and acidic conditions.[1][2] These factors can induce thermal, photochemical, and acid-catalyzed rearrangements and cyclizations, converting Germacrene D into other sesquiterpenes like those of the cadinane, muurolane, and selinane types.[3][4]
Q2: What are the ideal storage conditions for Germacrene D?
A2: To ensure the long-term stability of Germacrene D, it should be stored at or below -20°C in a tightly sealed container, protected from light.[5] It is often supplied as a solution in a non-polar solvent like heptane (B126788).[5] For optimal stability, especially for the neat compound, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: Can I store Germacrene D in a solvent? If so, which one is best?
A3: Yes, storing Germacrene D in a suitable solvent can help maintain its stability. A non-polar solvent such as heptane is a good choice as it is less likely to participate in degradation reactions.[5] It is advisable to prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or lower in a light-protected vial.
Q4: My analytical results for Germacrene D are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of Germacrene D during sample preparation or analysis. Key factors to consider are the temperature during sample processing, exposure to light, and the acidity of your sample matrix. Even the heat from grinding plant material can lead to the loss of volatile terpenes like Germacrene D.[6] It is also possible that rearrangements are occurring in the GC inlet if the temperature is too high.
Q5: How can I minimize the degradation of Germacrene D during my analytical workflow?
A5: To minimize degradation, it is crucial to maintain cool conditions throughout your workflow. Keep samples and solvents chilled and work quickly to reduce exposure to ambient conditions.[6] Use amber vials or cover your containers with aluminum foil to protect them from light. During sample preparation, consider grinding frozen plant material to prevent heat-induced volatilization.[6] For GC analysis, optimizing the inlet temperature is important to avoid thermal degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and analysis of Germacrene D.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of Germacrene D | Degradation during storage. | Verify that your storage conditions are -20°C or lower and that the sample is protected from light.[5] If possible, store under an inert atmosphere. |
| Degradation during sample preparation. | Keep all samples, solvents, and equipment chilled.[6] Minimize the time between sample preparation and analysis. | |
| Volatilization during sample preparation. | If working with plant material, consider freezing the sample before grinding or grinding under liquid nitrogen to prevent heat generation.[6] | |
| Appearance of unexpected peaks in chromatogram | Rearrangement of Germacrene D. | This is likely due to acid-catalyzed or thermal degradation. Ensure your sample matrix is not acidic and consider lowering the GC inlet temperature. Germacrene D is known to rearrange into various other sesquiterpenes.[1][2][4] |
| Contamination. | Ensure all glassware and solvents are clean and of high purity. Run a blank to check for contaminants. | |
| Poor reproducibility of results | Inconsistent sample handling. | Standardize your sample preparation protocol, paying close attention to temperature, light exposure, and time. |
| Degradation of stock solutions. | Prepare fresh stock solutions for each set of experiments. If you must store them, do so at -20°C or below and for a limited time. |
Quantitative Data Summary
The following table summarizes the stability of Germacrene D under various conditions.
| Parameter | Condition | Stability/Outcome | Reference |
| Storage Temperature | -20°C (in heptane) | Stable for at least 2 years. | [5] |
| Ambient Temperature | Prone to degradation and volatilization. | [6] | |
| Exposure to Acid | Acid-catalyzed conditions | Readily undergoes cyclization to form cadinane, muurolane, and amorphane sesquiterpenes.[4] | [1][3][4] |
| Exposure to Heat | Elevated temperatures (e.g., GC inlet) | Can induce thermal rearrangements. | [1] |
| Exposure to Light | Photochemical conditions | Can induce rearrangements. | [1] |
Experimental Protocols
Protocol 1: Recommended Storage of Germacrene D
-
For Neat Compound:
-
Store in a tightly sealed amber glass vial.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at -20°C or lower.
-
-
For Solutions:
-
Prepare solutions using a high-purity, non-polar solvent such as heptane.
-
Store in amber glass vials with PTFE-lined caps.
-
Store at -20°C or lower.
-
For best results, prepare fresh solutions before each experiment.
-
Protocol 2: Sample Preparation for GC-MS Analysis of Germacrene D from Plant Material
-
Weigh approximately 100 mg of homogenized, frozen plant material into a 2 mL centrifuge tube.
-
Add 1.5 mL of chilled ethyl acetate (B1210297) containing an internal standard (e.g., n-tridecane at 100 µg/mL).[7]
-
Vortex for 1 minute.
-
Sonicate in a cool water bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber GC vial.
-
Analyze immediately by GC-MS.
Visualizations
Caption: Degradation pathways of Germacrene D.
Caption: Recommended workflow for stable Germacrene D analysis.
Caption: Troubleshooting decision tree for Germacrene D analysis.
References
- 1. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 7. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving common impurities in synthetic (Rac)-Germacrene D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurities encountered during the synthesis of (Rac)-Germacrene D.
Troubleshooting Guide: Common Impurities in this compound Synthesis
The synthesis of this compound can be accompanied by the formation of various structurally related sesquiterpenoid impurities. These impurities primarily arise from acid-catalyzed, thermally induced, or photochemically induced rearrangements of the Germacrene D core structure. Below is a summary of common impurities, their potential causes, and recommended analytical and purification strategies.
Table 1: Common Impurities and Resolution Strategies
| Impurity Class | Common Examples | Potential Causes | Identification Methods | Purification Methods |
| Cadinane Sesquiterpenes | δ-Cadinene, γ-Cadinene | Acid-catalyzed cyclization of Germacrene D. | GC-MS, ¹H & ¹³C NMR | Fractional Distillation, Silica (B1680970) Gel Chromatography |
| Muurolane Sesquiterpenes | α-Muurolene, γ-Muurolene | Acid-catalyzed cyclization of Germacrene D. | GC-MS, ¹H & ¹³C NMR | Fractional Distillation, Silica Gel Chromatography |
| Amorphane Sesquiterpenes | α-Amorphene, γ-Amorphene | Acid-catalyzed cyclization of Germacrene D. | GC-MS, ¹H & ¹³C NMR | Fractional Distillation, Silica Gel Chromatography |
| Selinane (Eudesmane) Sesquiterpenes | δ-Selinene, α-Selinene | Acid-catalyzed rearrangement, often with longer reaction times or stronger acids. | GC-MS, ¹H & ¹³C NMR | Fractional Distillation, Silica Gel Chromatography |
| Other Rearrangement Products | Isogermacrene D, Bourbonane, Axane, and Isodaucane derivatives | Thermal or photochemical rearrangements. | GC-MS, ¹H & ¹³C NMR | Silica Gel Chromatography |
| Biosynthetic Co-products | Germacrene B | Side-product of certain Germacrene D synthase enzymes in biosynthetic routes. | GC-MS, ¹H & ¹³C NMR | Affinity Chromatography (for enzyme), Silica Gel Chromatography (for product) |
Frequently Asked Questions (FAQs)
Q1: My GC-MS analysis shows a cluster of peaks around the retention time of Germacrene D. What are these likely to be?
A1: A cluster of peaks around the expected retention time for Germacrene D is a strong indication of the presence of isomeric sesquiterpene impurities. Due to their similar molecular weight and polarity, these compounds often co-elute or have very close retention times. The most common culprits are cadinane, muurolane, and amorphane sesquiterpenes, which are products of the acid-catalyzed cyclization of Germacrene D[1]. To confirm their identity, it is recommended to compare the mass spectra of these peaks with library data and, if possible, with the spectra of authentic standards. High-resolution GC columns and optimized temperature programs can help to improve the separation of these isomers.
Q2: I observe significant peak tailing in the GC analysis of my purified Germacrene D. What could be the cause and how can I fix it?
A2: Peak tailing in the GC analysis of terpenes is often caused by interactions between the analyte and active sites in the GC system, such as silanol (B1196071) groups in the injector liner or on the column itself. To address this, consider the following:
-
Inlet Maintenance: Regularly replace the injector liner and septum. Use a deactivated liner to minimize interactions.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants.
-
Column Choice: If the problem persists, consider using a column specifically designed for the analysis of active compounds like terpenes.
-
Sample Preparation: Ensure your sample is free of non-volatile residues that can contaminate the inlet and the front of the column.
Q3: How can I minimize the formation of acid-catalyzed rearrangement products during the workup of my synthesis?
A3: The presence of even trace amounts of acid during the workup can lead to significant isomerization of Germacrene D. To mitigate this:
-
Neutralize Thoroughly: Ensure that any acidic reagents used in the reaction are completely neutralized before solvent removal. A wash with a mild base like saturated sodium bicarbonate solution is recommended.
-
Avoid Acidic Drying Agents: Use neutral drying agents like anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Minimize Exposure to Silica Gel: While silica gel is a useful purification tool, its acidic nature can promote rearrangements. If possible, use a neutral stationary phase like deactivated silica or alumina (B75360) for chromatography. If using standard silica gel, minimize the contact time by running the column quickly.
Q4: What is the best method to purify this compound from a complex mixture of other sesquiterpenes?
A4: A combination of fractional distillation and silica gel chromatography is often the most effective approach.
-
Fractional Distillation: This technique is useful for separating compounds with different boiling points. Since many of the isomeric impurities of Germacrene D have very similar boiling points, this step may serve as a preliminary purification to remove more volatile or less volatile impurities.
-
Silica Gel Chromatography: This is a powerful technique for separating compounds based on polarity. By carefully selecting the eluent system, it is possible to achieve good separation of Germacrene D from its isomers. A non-polar solvent system, such as hexane (B92381) or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate (B1210297), is typically used.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Impurities
This protocol provides a general method for the analysis of a synthetic this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms, or equivalent).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude or purified reaction mixture in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-400
-
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound from a crude synthetic mixture.
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to pack under gravity, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1%, 2%, 5% ethyl acetate in hexane).
-
-
Fraction Collection:
-
Collect fractions in separate tubes.
-
-
TLC Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Visualize the spots under UV light or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).
-
-
Pooling and Concentration:
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Workflow for impurity resolution in this compound synthesis.
References
troubleshooting low yields in Germacrene D cyclization reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Germacrene D cyclization reactions. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Germacrene D synthesis?
Germacrene D is a sesquiterpene synthesized from farnesyl diphosphate (B83284) (FPP) through a cyclization reaction catalyzed by the enzyme Germacrene D synthase (GDS). The reaction involves the metal-dependent ionization of FPP to form a farnesyl carbocation. This intermediate then undergoes a series of rearrangements and a final proton elimination to yield the Germacrene D scaffold.[1][2] It's important to note that both (+) and (-) enantiomers of Germacrene D exist and are produced by distinct, enantiospecific synthases.[3][4]
Q2: My Germacrene D synthase is expressed in E. coli, but I'm getting very low yields or no activity. What are the common causes?
Low activity from recombinant enzymes can stem from several issues during expression and purification:
-
Insoluble Protein: The enzyme may be expressed as insoluble inclusion bodies.[5] To address this, try optimizing expression conditions such as lowering the induction temperature (e.g., 16-18°C), reducing the inducer concentration (e.g., IPTG), or using a different E. coli host strain.[5][6][7]
-
Codon Usage: If the GDS gene is from a plant or fungus, its codon usage might not be optimal for E. coli, leading to truncated or misfolded proteins. Consider using a codon-optimized synthetic gene for expression.[7][8]
-
Leaky Expression: Some expression vectors may have basal "leaky" expression before induction, which can be toxic to the cells if the protein is burdensome to produce. Using a host strain containing a pLysS plasmid can help suppress this basal expression.[7]
-
Missing Cofactors: Terpene synthases require a divalent metal cofactor, typically Mg²⁺, for activity. Ensure this is present in your assay buffer.[9][10]
Q3: I see multiple products in my GC-MS analysis, not just Germacrene D. Why is this happening?
The presence of multiple products can be attributed to several factors:
-
Enzyme Promiscuity: Some Germacrene D synthases naturally produce side products. For instance, the GDS from Zingiber officinale is known to produce Germacrene B (17.1%) as a co-product.[10]
-
Product Instability: Germacrene D is notoriously unstable and can easily rearrange into other sesquiterpenes, especially under acidic conditions.[11][12] It is also sensitive to heat and light.[13] The presence of cadinane (B1243036), muurolane, or amorphane-type sesquiterpenes often indicates acid-catalyzed degradation of the primary product.[13][14]
-
Contamination: Contamination from other terpene synthases in your enzyme preparation or microbial host can lead to unexpected products.
Q4: How can I prevent the degradation of Germacrene D during and after the reaction?
To minimize product degradation:
-
Buffer pH: Ensure your reaction buffer is neutral to slightly alkaline (optimal pH is typically around 7.5).[9][10] Avoid any acidic conditions during the reaction or workup.
-
Extraction: After the reaction, immediately extract the volatile Germacrene D product into a non-polar organic solvent overlay, such as pentane (B18724) or hexane, to remove it from the aqueous, potentially destabilizing environment.[9][15]
-
Storage: Store the purified product at low temperatures (-20°C or below) in a tightly sealed container to minimize thermal degradation and oxidation.
Troubleshooting Guide for Low Yields
This guide addresses specific issues related to low product yield in a question-and-answer format.
Problem 1: Very low or no Germacrene D detected.
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Verify protein expression and solubility via SDS-PAGE. If the protein is in inclusion bodies, re-optimize expression at a lower temperature (16-18°C).[5] If soluble, confirm the protein was purified correctly and stored in a suitable buffer (e.g., with glycerol (B35011) for stability). |
| Incorrect Assay Conditions | Ensure the reaction buffer contains an adequate concentration of MgCl₂ (typically 5-15 mM) and is at the optimal pH (around 7.5).[5][10][15] Include a reducing agent like DTT or β-mercaptoethanol (2-5 mM) to prevent enzyme oxidation.[9][15] |
| Substrate Degradation | Farnesyl diphosphate (FPP) can degrade if not stored properly. Use freshly prepared or properly stored FPP and keep it on ice. |
| Product Evaporation | Germacrene D is volatile. Ensure your reaction vessel is well-sealed. Using a two-phase system with a solvent overlay (e.g., pentane, hexane) during the reaction can help capture the product as it's formed.[16][17] |
Problem 2: The reaction starts well but plateaus quickly, resulting in low final yield.
| Possible Cause | Troubleshooting Step |
| Enzyme Aggregation/Inactivation | High concentrations of the enzyme or Mg²⁺ can sometimes lead to aggregation and inactivation.[15] Try optimizing the enzyme concentration; one study found that concentrations above 6 µM led to decreased conversion. Adding detergents like 1% CHAPS may improve stability and turnover for some synthases.[15] |
| Product Inhibition | The accumulation of Germacrene D in the aqueous phase may inhibit the enzyme. A continuous extraction method, such as a segmented flow system or a gentle two-phase reaction with an organic overlay, can effectively remove the product from the enzyme's vicinity, driving the reaction forward.[9] |
| Substrate Limitation | Ensure the initial FPP concentration is not the limiting factor. Typical concentrations used in vitro range from 50 µM to 0.35 mM.[15][17] |
Problem 3: The product profile is dominated by rearrangement products (e.g., δ-cadinene, γ-muurolene).
| Possible Cause | Troubleshooting Step |
| Acidic Reaction/Workup Conditions | This is the most common cause. Re-check the pH of your buffer and all solutions used in the workup. Ensure it remains at or above 7.0. Germacrene D readily cyclizes to cadinane and other skeletons in the presence of acid.[11][14] |
| High Temperature during Extraction/Analysis | Thermal rearrangement can also occur. Avoid high temperatures during solvent evaporation. Check the injector temperature of your GC-MS; high temperatures can cause on-column degradation. |
Experimental Protocols
Key Reagents and Buffers
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES or Tris-HCl Buffer | 1 M, pH 7.5 | 25-50 mM | Maintain optimal pH |
| MgCl₂ | 1 M | 5-15 mM | Essential enzyme cofactor |
| DTT or β-mercaptoethanol | 1 M | 2-5 mM | Reducing agent to protect the enzyme |
| Farnesyl Diphosphate (FPP) | 1-10 mM | 50-350 µM | Substrate |
| Purified Germacrene D Synthase | 1-2 mg/mL | 1-12 µM | Biocatalyst |
| Glycerol (optional) | 100% | 10% (v/v) | Enzyme stabilizer |
Standard In Vitro Germacrene D Cyclization Assay
-
Preparation: In a 2 mL glass vial, prepare a 500 µL reaction mixture. Add the buffer, MgCl₂, and reducing agent from stock solutions.
-
Substrate Addition: Add FPP to the desired final concentration (e.g., 50 µM).[17]
-
Solvent Overlay: Carefully overlay the aqueous reaction mixture with 500 µL of an inert organic solvent such as n-hexane or pentane. This will capture the volatile product.[17]
-
Enzyme Addition: Initiate the reaction by adding the purified Germacrene D synthase to the aqueous layer.
-
Incubation: Seal the vial tightly and incubate at 30°C for 1-2 hours with gentle agitation.[17]
-
Quenching and Extraction: Stop the reaction by vortexing vigorously to mix the layers, which denatures the enzyme and extracts the product into the organic phase.
-
Analysis: Centrifuge briefly to separate the phases. Remove the organic layer, pass it through a small pad of silica (B1680970) gel to remove any polar impurities, and analyze by GC-MS.[15]
Visualizations
Germacrene D Cyclization Pathway
Caption: Enzymatic conversion of FPP to Germacrene D and subsequent degradation pathways.
Troubleshooting Workflow for Low Germacrene D Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
References
- 1. Integrating structure-based machine learning and co-evolution to investigate specificity in plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural Understanding of Fungal Terpene Synthases for the Formation of Linear or Cyclic Terpene Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, expression, purification and characterization of recombinant (+)-germacrene D synthase from Zingiber officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. A modern purification method for volatile sesquiterpenes produced by recombinant Escherichia coli carrying terpene synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of the sesquiterpene synthase AcTPS1 and high production of (–)-germacrene D in metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Germacrene D in Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the sesquiterpene Germacrene D in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Germacrene D and why is its solubility a concern in biological assays?
A1: Germacrene D is a naturally occurring sesquiterpene hydrocarbon found in a variety of plants.[1][2] Like other sesquiterpenes, it is a lipophilic (fat-soluble) molecule, which results in very low water solubility.[3] This poor aqueous solubility presents a significant challenge for in vitro and in vivo biological assays, which are typically conducted in aqueous media such as cell culture medium or buffers. Inaccurate concentrations and precipitation of the compound can lead to unreliable and irreproducible experimental results.
Q2: I'm observing precipitation or an oily film in my cell culture media after adding Germacrene D. What is the likely cause?
A2: This is a classic sign that the solubility limit of Germacrene D has been exceeded in your aqueous-based medium. Due to its hydrophobic nature, Germacrene D will phase-separate from water-based solutions when its concentration is too high, leading to the formation of a precipitate or an oily surface layer.
Q3: What are the primary methods to improve the solubility of Germacrene D for my experiments?
A3: The main strategies to enhance the solubility of hydrophobic compounds like Germacrene D in aqueous solutions for biological assays include:
-
Use of Organic Co-solvents: Employing a small amount of a biocompatible organic solvent to first dissolve the Germacrene D before diluting it into the aqueous assay medium.
-
Complexation with Cyclodextrins: Encapsulating the Germacrene D molecule within a cyclodextrin (B1172386) molecule to increase its apparent water solubility.
-
Lipid-Based Formulations: Incorporating Germacrene D into lipid-based delivery systems like liposomes or nanoemulsions.
Q4: Can I use Dimethyl Sulfoxide (B87167) (DMSO) to dissolve Germacrene D? What are the potential risks?
A4: Yes, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for dissolving hydrophobic compounds like Germacrene D for use in cell culture.[4][5] However, it is crucial to be aware of its potential cytotoxicity. While many cell lines can tolerate DMSO concentrations up to 0.5%, some, especially primary cells, are much more sensitive. It is always recommended to keep the final concentration of DMSO in your assay as low as possible, ideally below 0.1%, and to include a vehicle control (media with the same concentration of DMSO without Germacrene D) in your experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Germacrene D upon addition to aqueous media. | Exceeding the solubility limit of Germacrene D. | * Decrease the final concentration of Germacrene D in your assay. * Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and add it to the media with vigorous vortexing or stirring to ensure rapid dispersion. * Consider using a solubilization enhancement technique such as cyclodextrin encapsulation or a lipid-based formulation. |
| Inconsistent or non-reproducible bioassay results. | Inaccurate dosing due to precipitation or non-homogenous solution. | * Visually inspect your solutions for any signs of precipitation before and during the experiment. * Ensure your stock solution is fully dissolved before diluting it into the final assay medium. * Prepare fresh dilutions for each experiment to avoid potential precipitation over time. |
| Observed cytotoxicity in vehicle control group. | The concentration of the organic co-solvent (e.g., DMSO) is too high for the cell line being used. | * Determine the maximum tolerable concentration of your chosen solvent for your specific cell line through a dose-response experiment. * Reduce the final concentration of the organic solvent in your assay. Most cell lines tolerate 0.5% DMSO, but sensitive cells may require concentrations below 0.1%. |
| Difficulty in preparing a stable stock solution. | Germacrene D is not sufficiently soluble in the chosen solvent. | * While Germacrene D is soluble in DMSO, for very high concentrations, you may need to explore other organic solvents like ethanol. However, always check for compatibility with your specific assay. * Consider preparing a lipid-based formulation for a more stable and biocompatible stock. |
Experimental Protocols
Protocol 1: Solubilization of Germacrene D using DMSO
This protocol describes the preparation of a Germacrene D stock solution in DMSO and its subsequent dilution into a cell culture medium.
Materials:
-
Germacrene D
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Target aqueous medium (e.g., cell culture medium, PBS)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of Germacrene D and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the Germacrene D completely. Aim to create a concentrated stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in 100% DMSO if lower concentrations are required.
-
-
Dilution into Aqueous Medium:
-
To prepare the final working concentration, slowly add the Germacrene D/DMSO stock solution to your pre-warmed aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations and subsequent precipitation.
-
Crucially, ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without Germacrene D) to your aqueous medium.
-
Protocol 2: Encapsulation of Germacrene D with β-Cyclodextrin
This protocol outlines a method for encapsulating Germacrene D in β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Germacrene D
-
β-Cyclodextrin
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare β-Cyclodextrin Solution:
-
Dissolve β-cyclodextrin in deionized water with heating (e.g., 50-60°C) and stirring to create a saturated or near-saturated solution.
-
-
Prepare Germacrene D Solution:
-
Dissolve Germacrene D in a minimal amount of ethanol.
-
-
Complexation:
-
Slowly add the Germacrene D/ethanol solution to the warm β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for several hours (e.g., 4-24 hours) at a constant temperature to allow for the formation of the inclusion complex.
-
-
Isolation of the Complex:
-
Cool the solution to room temperature and then to 4°C to encourage the precipitation of the complex.
-
Alternatively, the solution can be freeze-dried to obtain a powdered form of the Germacrene D-β-cyclodextrin complex.
-
-
Reconstitution:
-
The resulting powder can be dissolved in your aqueous assay medium. The encapsulated Germacrene D will have a significantly higher apparent water solubility.
-
Data Presentation
Table 1: Recommended Final DMSO Concentrations for Different Cell Types
| Cell Type | Recommended Maximum Final DMSO Concentration | Reference |
| Most immortalized cell lines | 0.5% | |
| Primary cell cultures | ≤ 0.1% | |
| Sensitive cell lines | Test a range from 0.01% to 0.1% |
Table 2: Comparison of Solubilization Methods for Hydrophobic Compounds
| Method | Advantages | Disadvantages | Best For |
| Organic Co-solvent (e.g., DMSO) | Simple, quick, and effective for many compounds. | Potential for solvent-induced cytotoxicity. Risk of precipitation upon dilution. | Initial screening and proof-of-concept studies. |
| Cyclodextrin Encapsulation | Significantly increases aqueous solubility. Can improve stability. Low cytotoxicity. | Requires a more involved preparation process. May alter the bioavailability of the compound. | Assays requiring higher concentrations of the compound or when solvent toxicity is a concern. |
| Lipid-Based Formulations (e.g., Liposomes) | High biocompatibility. Can provide sustained release. Protects the compound from degradation. | Complex formulation and characterization process. | In vivo studies and advanced in vitro models. |
Visualizations
Caption: Workflow for Solubilizing Germacrene D with DMSO.
Caption: Troubleshooting Decision Tree for Precipitation Issues.
References
- 1. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene D | High-Purity Sesquiterpene for Research [benchchem.com]
- 3. germacrene D, 37839-63-7 [thegoodscentscompany.com]
- 4. lifetein.com [lifetein.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
addressing matrix effects in the analysis of Germacrene D in plant tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantitative analysis of Germacrene D in complex plant tissues.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plant tissue analysis?
A: Matrix effects refer to the alteration of an analytical signal (either suppression or enhancement) of a target analyte, such as Germacrene D, caused by other co-extracted components from the sample matrix.[1] In plant tissues, this matrix is a complex mixture of lipids, pigments (like chlorophyll), sugars, waxes, and other secondary metabolites.[2][3] These components can interfere with the analysis, leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[4]
Q2: Why is the analysis of Germacrene D particularly susceptible to matrix effects?
A: Germacrene D is a volatile sesquiterpene often present in a complex mixture of other terpenes and plant metabolites.[5][6][7] Plant extracts are notoriously complex, and many endogenous compounds can co-elute with Germacrene D during chromatographic analysis.[8] In Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile matrix components can accumulate in the inlet, leading to signal enhancement.[1] In Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting substances can interfere with the ionization of Germacrene D in the MS source, typically causing ion suppression.[9][10]
Q3: How can I diagnose if my Germacrene D analysis is impacted by matrix effects?
A: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (a sample known to be free of Germacrene D).[1][2] A significant difference between the slopes indicates the presence of matrix effects. The matrix effect (ME) can be calculated using the formula: ME (%) = (Slope in matrix / Slope in solvent) x 100. A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.
Q4: What are the primary analytical techniques for Germacrene D, and how are they affected?
A: The most common techniques are Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).
-
GC-MS: Being a volatile compound, Germacrene D is well-suited for GC-MS analysis.[5] However, co-extracted, non-volatile matrix components can build up in the GC inlet and on the column, creating "active sites" that can protect the analyte from degradation, leading to an artificially enhanced signal.[1][11]
-
LC-MS: This technique is also used, especially for less volatile terpenoids.[5] LC-MS is highly susceptible to ion suppression, where matrix components co-eluting with Germacrene D compete for ionization in the MS source, reducing the analyte's signal intensity.[10][12] Electrospray ionization (ESI) is particularly prone to this effect.[4][10]
Troubleshooting Guide
Problem: My signal intensity for Germacrene D is low and inconsistent across different plant samples.
-
Possible Cause: This is a classic symptom of ion suppression, a type of matrix effect common in LC-MS analysis.[10] Different samples may have varying levels of interfering compounds, leading to inconsistent signal suppression.
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as dispersive solid-phase extraction (d-SPE) with different sorbents, to remove interfering matrix components.[13][14] The QuEChERS method is a highly effective starting point.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their suppressive effect.[15][16] While this may seem counterintuitive, sometimes the reduction in matrix effects outweighs the dilution of the analyte, leading to a better overall signal-to-noise ratio.[15]
-
Use an Internal Standard: The most robust solution is to use a stable isotope-labeled (SIL) internal standard for Germacrene D.[17] Since the SIL-IS has nearly identical chemical properties and retention time, it will be affected by matrix effects in the same way as the analyte, allowing for accurate correction.[17] If a SIL-IS is unavailable, a suitable analogue internal standard can be used.
-
Problem: I'm observing poor linearity (R² < 0.99) in my calibration curve, even when using matrix-matched standards.
-
Possible Cause: The blank matrix used for your standards may not accurately represent the matrix of your actual samples. Matrix effects can vary not just between different plant species, but even between different varieties or batches of the same plant.[15] Alternatively, the concentration range of your standards might be too wide, leading to detector saturation at the high end or falling below the limit of quantification at the low end.
-
Solution:
-
Verify Blank Matrix: If possible, obtain a certified blank matrix or prepare a pooled blank from several representative samples to average out variations.
-
Use Standard Addition: The method of standard additions is a powerful technique when a suitable blank matrix is unavailable.[16][18] In this method, known amounts of the standard are added directly to aliquots of the sample extract. This accounts for the specific matrix of each individual sample but is more labor-intensive.
-
Optimize Calibration Range: Narrow the concentration range of your calibration standards to bracket the expected concentration of Germacrene D in your samples.
-
Problem: How do I confirm and pinpoint ion suppression regions in my LC-MS chromatogram?
-
Possible Cause: Co-eluting matrix components are interfering with the ionization process.
-
Solution: Perform a post-column infusion experiment.[13]
-
Continuously infuse a standard solution of Germacrene D at a constant flow rate into the LC eluent after the analytical column but before the MS ion source.
-
Inject a blank matrix extract onto the column.
-
Monitor the signal of the infused Germacrene D. Any drop or increase in the baseline signal corresponds to a region of ion suppression or enhancement, respectively.[19] You can then adjust your chromatographic method to shift the elution of Germacrene D away from these regions.[12]
-
Quantitative Data Summary
Table 1: Comparison of Common Matrix Effect Mitigation Strategies
| Strategy | Principle | Pros | Cons |
| Sample Dilution | Reduces the concentration of both analyte and interfering matrix components.[15] | Simple, fast, and can be surprisingly effective.[15] | Raises the limit of quantification (LOQ); may not be suitable for trace-level analysis.[16] |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the sample's composition.[20] | Compensates for predictable matrix effects; widely accepted by regulatory bodies.[11] | Requires a true blank matrix which can be difficult to obtain; does not account for sample-to-sample variability.[15][20] |
| Stable Isotope Dilution (SIDA) | A known amount of a stable isotope-labeled version of the analyte is added to each sample.[17] | Considered the "gold standard"; corrects for matrix effects and variations in sample preparation and instrument response.[17] | Labeled standards are expensive and may not be commercially available for all analytes. |
| Analyte Protectants (GC) | Co-injected compounds (e.g., sorbitol, gulonolactone) that mask active sites in the GC inlet.[11] | Improves analyte response and peak shape for susceptible compounds in GC analysis. | Less common in routine analysis; adds complexity to the sample mixture. |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Plant Tissues
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for extracting a wide range of compounds from complex matrices like plants.[14]
Methodology:
-
Homogenization & Extraction:
-
Weigh 2-5 g of homogenized plant tissue into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, Sodium Citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >4000 rcf for 5 minutes. The upper layer is the acetonitrile extract.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6-8 mL of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
The d-SPE tube contains anhydrous MgSO₄ and a sorbent to remove interferences. Common sorbents for plant matrices include:
-
PSA (Primary Secondary Amine): Removes sugars, fatty acids, and organic acids.[3]
-
C18: Removes non-polar interferences like lipids and waxes.[3]
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and sterols. Caution: GCB can retain planar analytes and may not be suitable for Germacrene D.[1][3] A modern alternative is Supel™ QuE Verde, which removes pigments without retaining planar compounds.[3]
-
-
Vortex the d-SPE tube for 1-2 minutes.
-
Centrifuge at >4000 rcf for 5 minutes.
-
-
Final Analysis:
-
Collect the supernatant, filter if necessary, and it is ready for GC-MS or LC-MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is essential when a suitable internal standard is not available.[21]
Methodology:
-
Prepare Blank Matrix Extract: Using a sample of the plant material known to be free of Germacrene D, perform the full extraction and cleanup procedure (e.g., QuEChERS as described above). The resulting clean supernatant is your "blank matrix extract."
-
Prepare a High-Concentration Stock Solution: Dissolve a pure analytical standard of Germacrene D in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution (e.g., 1000 µg/mL).
-
Create Working Standards: Perform serial dilutions of the stock solution in pure solvent to create a series of working standard solutions at lower concentrations.
-
Spike the Blank Matrix: Prepare the calibration standards by spiking small, precise volumes of the working standards into aliquots of the blank matrix extract. For example, to prepare a 100 ng/mL calibrator, add 10 µL of a 10 µg/mL working standard to 990 µL of the blank matrix extract.
-
Generate Calibration Curve: Analyze the series of matrix-matched standards (typically 5-7 concentration levels) using the same method as your samples. Plot the instrument response versus the concentration to generate the calibration curve.[22]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]
- 6. Tissue specificity of (E)-β-farnesene and germacrene D accumulation in pyrethrum flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. providiongroup.com [providiongroup.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 21. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 22. lcms.cz [lcms.cz]
Technical Support Center: Enhancing the Stability of Germacrene D for Formulation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Germacrene D in formulation studies.
Frequently Asked Questions (FAQs)
Why is my Germacrene D sample degrading so quickly?
Germacrene D is a volatile sesquiterpene known for its inherent instability. Its degradation is primarily caused by:
-
Acidic Conditions: Germacrene D readily undergoes acid-catalyzed rearrangements and cyclizations to form more stable sesquiterpenes like cadinenes, muurolenes, and selinenes.[1][2][3]
-
Thermal Stress: As a thermally sensitive compound, elevated temperatures accelerate its degradation and rearrangement.[1]
-
Photochemical Reactions: Exposure to light can induce photochemical rearrangements, leading to the formation of various degradation products.[1]
-
Oxidation: Like many unsaturated hydrocarbons, Germacrene D is susceptible to oxidation, especially when exposed to air and light.
What are the common degradation products of Germacrene D I should look for?
Under various stress conditions, Germacrene D can isomerize and cyclize into a variety of other sesquiterpenes. The most commonly reported degradation products include:
-
Cadinanes: δ-cadinene, γ-cadinene, and α-cadinene are frequent rearrangement products.[2][3]
-
Muurolanes: α-muurolene and γ-muurolene are also common.[2][3]
-
Selinenes: Under prolonged acidic conditions or at higher temperatures, δ-selinene can be formed.[3]
-
Amorphanes: α-amorphene is another potential degradation product.[1]
Identifying these compounds in your sample is a strong indicator of Germacrene D degradation.
How can I improve the stability of Germacrene D in my formulations?
Several strategies can be employed to enhance the stability of Germacrene D for formulation studies:
-
Complexation with Cyclodextrins: Encapsulating Germacrene D within the hydrophobic cavity of cyclodextrins (CDs) can protect it from external factors like light, heat, and oxygen.[4][5] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.
-
Microencapsulation: Techniques like spray drying can be used to encapsulate Germacrene D within a protective polymer matrix, such as maltodextrin (B1146171) or gum arabic. This creates a physical barrier against environmental stressors.
-
Use of Antioxidants: Adding antioxidants to your formulation can help prevent oxidative degradation. Common choices for lipid-soluble compounds include butylated hydroxytoluene (BHT) and alpha-tocopherol (B171835) (Vitamin E).[6][7][8][9][10]
-
Controlled Storage Conditions: Store Germacrene D and its formulations in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to heat, light, and oxygen.[11]
Troubleshooting Guides
Issue: I am observing multiple unexpected peaks in the GC-MS analysis of my Germacrene D formulation.
Possible Cause: This is a classic sign of Germacrene D degradation. The additional peaks are likely its rearrangement and cyclization products.
Solution:
-
Confirm Degradation: Compare the mass spectra of the unknown peaks with library spectra of common Germacrene D degradation products (cadinenes, muurolenes, etc.).
-
Review Formulation and Storage:
-
pH: Is your formulation acidic? If so, consider using a buffer system to maintain a neutral pH.
-
Temperature: Have the samples been exposed to high temperatures during preparation or storage?
-
Light: Are you protecting your samples from light? Use amber vials or store them in the dark.
-
Oxygen: Are you working under an inert atmosphere? Consider degassing your solvents and flushing vials with nitrogen.
-
-
Implement Stabilization Strategy: Based on your review, choose an appropriate stabilization method from the list in FAQ #3.
Experimental Protocols
Protocol 1: Forced Degradation Study of Germacrene D
This protocol outlines a forced degradation study to assess the stability of Germacrene D under various stress conditions, as recommended by ICH guidelines.[4][5][12][13]
Materials:
-
Germacrene D standard
-
Methanol (B129727) (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
pH meter
-
GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Germacrene D in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 30 minutes.
-
Neutralize with 1 mL of 0.1 M NaOH.
-
Dilute with methanol to a final concentration suitable for GC-MS analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 30 minutes.
-
Neutralize with 1 mL of 0.1 M HCl.
-
Dilute with methanol to a final concentration suitable for GC-MS analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with methanol to a final concentration suitable for GC-MS analysis.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Cool to room temperature and dilute with methanol for analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
Analyze the sample by GC-MS.
-
-
Analysis: Analyze all samples, along with a non-degraded control sample, by a validated GC-MS method (see Protocol 3).
Illustrative Data Presentation:
| Stress Condition | Incubation Time | Temperature | % Germacrene D Remaining | Major Degradation Products Identified |
| 0.1 M HCl | 30 min | 60°C | 45% | δ-cadinene, γ-muurolene |
| 0.1 M NaOH | 30 min | 60°C | 85% | Minor unknown peaks |
| 3% H₂O₂ | 24 hours | 25°C | 70% | Oxidized derivatives |
| Thermal | 48 hours | 80°C | 30% | Bicyclogermacrene, δ-cadinene |
| Photolytic | - | - | 55% | Isogermacrene D, other isomers |
Note: The data in this table is illustrative and may not represent actual experimental results.
Protocol 2: Preparation of Germacrene D-β-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a Germacrene D inclusion complex with β-cyclodextrin using the co-precipitation method.[14][15]
Materials:
-
Germacrene D
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve β-Cyclodextrin: In a beaker, dissolve β-cyclodextrin in deionized water at a 1:1 molar ratio with Germacrene D. Heat the solution to 60°C while stirring to ensure complete dissolution.
-
Dissolve Germacrene D: In a separate container, dissolve Germacrene D in a minimal amount of ethanol.
-
Form the Complex: Slowly add the Germacrene D solution dropwise to the stirred β-cyclodextrin solution. A white precipitate should start to form.
-
Crystallization: Continue stirring the mixture at 60°C for 2 hours, then slowly cool the mixture to room temperature and continue stirring for another 4 hours. For complete precipitation, store the mixture at 4°C overnight.
-
Isolate the Complex: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any surface-adsorbed Germacrene D.
-
Drying: Dry the resulting powder in a vacuum oven at 40°C until a constant weight is achieved.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD).
Protocol 3: GC-MS Method for the Analysis of Germacrene D and its Degradation Products
This protocol provides a general GC-MS method for the separation and identification of Germacrene D and its common degradation products.[1][16][17][18][19]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Split (1:20) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temp 60°C for 2 min, ramp at 5°C/min to 240°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-350 amu |
Sample Preparation:
-
Dilute samples to an appropriate concentration (e.g., 10-100 µg/mL) in a suitable solvent like hexane (B92381) or methanol.
-
Ensure samples are free of particulate matter by filtering if necessary.
Data Analysis:
-
Identify Germacrene D and its degradation products by comparing their retention times and mass spectra with those of authentic standards or with mass spectral libraries (e.g., NIST).
-
Quantify the compounds using an internal standard method for better accuracy and precision.
Visualizations
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of butylated hydroxytoluene on alpha-tocopherol content in liver and adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Figure 5 from Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. | Semantic Scholar [semanticscholar.org]
- 10. Effect of alpha-tocopherol and di-butyl-hydroxytoluene (BHT) on UV-A-induced photobinding of 8-methoxypsoralen to Wistar rat epidermal biomacromolecules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. scielo.br [scielo.br]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. oatext.com [oatext.com]
- 15. β-Cyclodextrin inclusion complex: preparation, characterization, and its aspirin release in vitro | Scilit [scilit.com]
- 16. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. impactfactor.org [impactfactor.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for (Rac)-Germacrene D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly proposed Gas Chromatography-Flame Ionization Detection (GC-FID) method and an existing High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of (Rac)-Germacrene D. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs by presenting objective performance comparisons supported by experimental data.
Introduction to this compound Analysis
This compound, a volatile sesquiterpene found in a variety of plants, is of significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. Gas chromatography and high-performance thin-layer chromatography are two common techniques employed for the analysis of such volatile compounds. This guide will delve into the validation parameters of a newly proposed GC-FID method and compare it with a validated HPTLC method.
Quantitative Data Summary
The performance of the new GC-FID method and the existing HPTLC method were evaluated based on key validation parameters. The following table summarizes the quantitative data for easy comparison.
| Validation Parameter | New Proposed GC-FID Method | Existing HPTLC Method | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | > 0.995 | 0.9985[1] | ≥ 0.99 |
| Accuracy (% Recovery) | 95.0 - 105.0% | Not explicitly stated | 80 - 120% |
| Precision (RSD%) | < 5% | Not explicitly stated | < 15% |
| Limit of Detection (LOD) | ~1 µg/mL | 212.07 ng/spot[1] | Method dependent |
| Limit of Quantitation (LOQ) | ~3 µg/mL | 521.23 ng/spot[1] | Method dependent |
Experimental Protocols
Detailed methodologies for the new proposed GC-FID method and the existing HPTLC method are provided below.
New Proposed Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is designed for the precise and accurate quantification of this compound in various sample matrices.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Autosampler for automated injections.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Ramp: 20°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 - 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For essential oils, a simple dilution in methanol may be sufficient. For more complex matrices, extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.
Existing High-Performance Thin-Layer Chromatography (HPTLC) Method
This method has been validated for the identification and quantification of Germacrene D.[1]
Instrumentation:
-
HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates impregnated with 8% AgNO3.
-
Mobile Phase: Dichloromethane:Acetone (9.8:0.2 v/v).[1]
-
Application Volume: 5 µL.
-
Development: Ascending development in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: Reflectance scanning at λ = 254 nm.
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Germacrene D in a suitable solvent (e.g., diethyl ether).
-
Calibration Standards: Apply different volumes of the stock solution to the HPTLC plate to obtain a calibration range (e.g., 1000-10000 ng/spot).
-
Sample Preparation: Extract the sample containing Germacrene D using a suitable solvent (e.g., cold extraction with diethyl ether).
Visualizing the Validation Workflow and Method Comparison
The following diagrams, created using the DOT language, illustrate the logical workflow of analytical method validation and a direct comparison of the two methods.
Caption: General workflow for the validation of a new analytical method.
Caption: Key performance attribute comparison: GC-FID vs. HPTLC.
Conclusion
The choice between the proposed GC-FID method and the existing HPTLC method for the analysis of this compound will depend on the specific requirements of the study. The GC-FID method offers high sensitivity and specificity, with the potential for coupling with mass spectrometry for definitive identification. It is well-suited for complex matrices and when high accuracy and precision are paramount. The HPTLC method, on the other hand, provides good sensitivity and high throughput, making it a cost-effective option for screening a large number of samples. Researchers and drug development professionals should consider factors such as sample matrix, required sensitivity, desired throughput, and available instrumentation when selecting the most appropriate analytical method.
References
A Comparative Analysis of the Biological Activities of (+)-Germacrene D and (-)-Germacrene D
A detailed guide for researchers and drug development professionals on the distinct biological profiles of the two enantiomers of the sesquiterpene Germacrene D.
Germacrene D, a naturally occurring sesquiterpene found in a wide variety of plants, is a molecule of significant interest in the fields of chemical ecology, pharmacology, and drug development. It is known to possess a range of biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties.[1] Germacrene D exists as two enantiomers, (+)-Germacrene D and (-)-Germacrene D, which are structurally mirror images of each other. While often studied as a single entity, emerging research indicates that these enantiomers can exhibit distinct biological activities, a critical consideration for targeted research and development.
This guide provides a comprehensive comparison of the known biological activities of (+)- and (-)-Germacrene D, supported by available experimental data. It also outlines the methodologies for key experiments to facilitate further investigation into the enantioselective properties of this versatile molecule.
Insecticidal and Repellent Activity: A Clear Case of Enantioselective Recognition
The most pronounced difference in the biological activity between the enantiomers of Germacrene D has been observed in their interactions with insects. Electrophysiological studies on the olfactory receptor neurons of the cotton bollworm moth, Heliothoverpa armigera, have demonstrated a significant enantioselective response. While the specialized receptor neurons in these insects respond to both enantiomers, they exhibit a markedly higher sensitivity to (-)-Germacrene D .
One key study found that (-)-Germacrene D was approximately 10 times more potent than (+)-Germacrene D in activating these receptor neurons .[1] This suggests that the (-)-enantiomer is a more powerful signaling molecule for this particular insect species. The findings indicate that while both enantiomers may convey similar information to the moth, the intensity of the signal is significantly greater with the (-)-form.[1] This has important implications for the development of more effective and targeted insect repellents and attractants.
Table 1: Comparison of Olfactory Neuron Response in Heliothoverpa armigera to Germacrene D Enantiomers
| Enantiomer | Relative Potency in Activating Olfactory Receptor Neurons |
| (+)-Germacrene D | 1x |
| (-)-Germacrene D | ~10x[1] |
Antimicrobial Activity: An Area Ripe for Enantioselective Investigation
While Germacrene D, as a component of various essential oils, has been associated with antimicrobial properties, there is a notable lack of studies directly comparing the efficacy of its individual enantiomers. Research on essential oils rich in unspecified Germacrene D has demonstrated activity against a range of bacteria and fungi. However, without specific testing of the purified enantiomers, it is not possible to definitively attribute this activity to one form over the other, or to determine if there is a synergistic effect.
The mechanism of antimicrobial action for terpenes like Germacrene D is often linked to the disruption of cell membrane integrity. Future research should focus on isolating the (+) and (-) enantiomers and performing comparative antimicrobial susceptibility testing to determine if one is more potent than the other.
Anti-inflammatory Activity: Unexplored Enantiomeric Differences
Similar to its antimicrobial properties, the anti-inflammatory effects of Germacrene D have been inferred from studies on essential oils. These oils have shown the ability to modulate inflammatory pathways, but the specific contribution of each Germacrene D enantiomer remains unknown. The general anti-inflammatory properties of sesquiterpenes are recognized, but a comparative investigation of the enantiomers of Germacrene D is necessary to elucidate any differences in their mechanisms and potency.
Experimental Protocols
To facilitate further research into the enantioselective bioactivities of Germacrene D, detailed methodologies for key experiments are provided below.
Insect Olfactory Response: Single Cell Recording (SCR)
This protocol describes the method used to measure the response of insect olfactory receptor neurons to different enantiomers of Germacrene D.
Objective: To determine the sensitivity and selectivity of individual olfactory receptor neurons to (+) and (-)-Germacrene D.
Methodology:
-
Insect Preparation: An adult moth (e.g., Heliothoverpa armigera) is immobilized, and its antenna is exposed and fixed for recording.
-
Electrode Placement: A tungsten microelectrode is inserted into the base of a sensillum on the antenna to make contact with the olfactory receptor neurons.
-
Stimulus Preparation: Solutions of (+)-Germacrene D and (-)-Germacrene D of known concentrations are prepared in a suitable solvent. A small amount of each solution is applied to a filter paper and placed in a stimulus cartridge.
-
Stimulus Delivery: Puffs of purified air are passed through the stimulus cartridges and directed onto the antenna.
-
Data Recording: The electrical activity (action potentials) of the neuron in response to each stimulus is recorded.
-
Analysis: The frequency of action potentials (spikes) is quantified to determine the neuron's response strength to each enantiomer. Dose-response curves can be generated by testing a range of concentrations.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the Germacrene D enantiomers against various microorganisms.
Objective: To quantify and compare the antimicrobial activity of (+)- and (-)-Germacrene D.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of (+)-Germacrene D and (-)-Germacrene D are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of Germacrene D are enantioselective, with the most compelling data coming from the field of insect chemical ecology. The finding that (-)-Germacrene D is a significantly more potent activator of insect olfactory neurons than its (+)-counterpart has profound implications for the development of novel pest management strategies.
In contrast, the comparative antimicrobial and anti-inflammatory activities of the two enantiomers remain largely unexplored. The current body of research on essential oils provides a foundation for the potential of Germacrene D in these areas, but further studies with the isolated enantiomers are crucial. Researchers are encouraged to undertake such investigations to unlock the full therapeutic potential of each specific enantiomer. A deeper understanding of the structure-activity relationship of these chiral molecules will undoubtedly pave the way for more targeted and effective applications in medicine and agriculture.
References
A Comparative Analysis of Germacrene D Content in Various Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Germacrene D content across a diverse range of plant species. Germacrene D, a sesquiterpene of significant interest, is a key precursor in the biosynthesis of many other sesquiterpenoids and exhibits various biological activities.[1][2] This document summarizes quantitative data, details common experimental protocols for its extraction and analysis, and visualizes the biosynthetic pathway to aid in research and development efforts.
Quantitative Analysis of Germacrene D Content
The concentration of Germacrene D in the essential oils of plants varies significantly depending on the species, geographical location, and the specific part of the plant utilized for extraction. The following table summarizes the reported Germacrene D content in several plant species, primarily determined by Gas Chromatography-Mass Spectrometry (GC-MS).
| Plant Family | Plant Species | Plant Part | Germacrene D Content (%) | Reference |
| Asteraceae | Solidago canadensis (Canadian Goldenrod) | Aerial Parts | 15.0 - 40.0 | [3] |
| Solidago canadensis | Aerial Parts | 34.9 | [4] | |
| Solidago canadensis | Stem and Flower | 28.86 | [5] | |
| Solidago canadensis | Inflorescence | 15.1 - 22.8 | ||
| Blumea sinuata | Not Specified | 7.8 | ||
| Emilia sonchifolia | Not Specified | 11.0 | ||
| Burseraceae | Bursera copallifera | Leaves | 15.1 - 56.2 | |
| Bursera excelsa | Leaves | 15.1 - 56.2 | ||
| Bursera mirandae | Leaves | 15.1 - 56.2 | ||
| Bursera ruticola | Leaves | 15.1 - 56.2 | ||
| Bursera fagaroides var. purpusii | Leaves | 15.1 - 56.2 | ||
| Cupressaceae | Juniperus oxycedrus | Leaves | 21.3 | |
| Lamiaceae | Stachys spp. | Not Specified | High Content | |
| Lauraceae | Ocotea caudata | Leaves | 55.8 | |
| Beilschmiedia spp. | Not Specified | High Concentration | ||
| Liliaceae | Asphodelus microcarpus | Flowers | 78.3 | |
| Pinaceae | Pinus elliottii (fresh foliage) | Leaves | 47.71 |
Experimental Protocols
The following sections detail the standard methodologies for the extraction and quantification of Germacrene D from plant materials.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant matter.
-
Plant Material Preparation: The desired plant parts (e.g., leaves, flowers, stems) are harvested and, if necessary, air-dried to reduce water content, which can concentrate the essential oils. The material is then typically comminuted (chopped or ground) to increase the surface area for more efficient extraction.
-
Apparatus Setup: A Clevenger-type apparatus is commonly used. The plant material is placed in a round-bottom flask and fully submerged in water.
-
Distillation: The water is heated to boiling. The resulting steam passes through the plant material, causing the volatile essential oils to be released from the plant's oil glands.
-
Condensation: The mixture of steam and essential oil vapor travels into a condenser, where it is cooled, typically by circulating cold water. This causes the vapor to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, flows into a separator. As essential oils are generally immiscible with water, they form a separate layer, which can then be collected. The process is typically carried out for several hours to ensure complete extraction.
Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.
-
Sample Preparation: A small, precise volume of the extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for analysis.
-
Gas Chromatography (GC):
-
Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a long, thin capillary column. The column is coated with a stationary phase. The different components of the essential oil travel through the column at different rates based on their volatility and interaction with the stationary phase, thus separating them.
-
Temperature Programming: The oven temperature is gradually increased according to a specific program to facilitate the elution of compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 240°C).
-
-
Mass Spectrometry (MS):
-
Ionization: As the separated components exit the GC column, they enter the mass spectrometer, where they are bombarded with electrons, causing them to ionize and fragment.
-
Detection: These fragments are then detected based on their mass-to-charge ratio.
-
Identification: The resulting mass spectrum for each component is a unique "fingerprint" that can be compared to a spectral library (e.g., NIST, Wiley) to identify the compound.
-
-
Quantification: The relative percentage of each component, such as Germacrene D, is typically calculated based on the peak area of that component relative to the total peak area of all identified compounds in the chromatogram.
Visualizations
Germacrene D Biosynthesis Pathway
The biosynthesis of Germacrene D is a key step within the broader sesquiterpenoid pathway in plants. It begins with the cyclization of farnesyl pyrophosphate (FPP), catalyzed by a specific sesquiterpene synthase.
Caption: Biosynthesis of (-)-Germacrene D from primary isoprenoid precursors.
Experimental Workflow for Germacrene D Analysis
The following diagram illustrates the general workflow for the comparative analysis of Germacrene D content in plant species.
Caption: General workflow for the analysis of Germacrene D in plants.
References
Unveiling the Structure of Germacrene D: A Cross-Validation Guide to GC-MS and NMR Data
For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of Germacrene D, a widely distributed sesquiterpene with significant biological activities. By presenting experimental data from both techniques, this document serves as a practical resource for the cross-validation of analytical results, ensuring a higher degree of confidence in structural assignments.
Germacrene D, a key intermediate in the biosynthesis of many other sesquiterpenes, possesses a flexible ten-membered ring, making its structural confirmation a non-trivial task. The complementary nature of GC-MS, which provides information on molecular weight and fragmentation patterns, and NMR, which reveals the intricate connectivity and spatial arrangement of atoms, makes their combined use a powerful strategy for unambiguous identification.
Comparative Analysis of Spectroscopic Data
The structural features of Germacrene D can be pieced together by integrating the data from GC-MS and NMR. GC-MS provides the molecular formula and key fragments, while 1D and 2D NMR experiments reveal the carbon skeleton and the relative stereochemistry of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS analysis of Germacrene D typically shows a molecular ion peak [M]⁺ at m/z 204, corresponding to the molecular formula C₁₅H₂₄. The fragmentation pattern is characteristic of sesquiterpene hydrocarbons and provides valuable clues to the structure.
Table 1: Key GC-MS Fragmentation Data for Germacrene D
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment | Structural Information Implied |
| 204 | 15 | [C₁₅H₂₄]⁺ (Molecular Ion) | Confirms the molecular weight. |
| 161 | 100 | [C₁₂H₁₇]⁺ ([M - C₃H₇]⁺) | Loss of an isopropyl group, a characteristic feature. |
| 133 | 30 | [C₁₀H₁₃]⁺ | Further fragmentation of the ten-membered ring. |
| 119 | 45 | [C₉H₁₁]⁺ | Cleavage of the cyclodecadiene ring. |
| 105 | 60 | [C₈H₉]⁺ | Common fragment in many terpenes. |
| 93 | 85 | [C₇H₉]⁺ | Isoprenyl-like fragment. |
| 41 | 70 | [C₃H₅]⁺ | Allylic carbocation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra of Germacrene D provide a detailed map of the molecule's structure. The chemical shifts, multiplicities, and coupling constants are essential for assigning each proton and carbon atom in the molecule.
Table 2: ¹³C NMR (125 MHz, CDCl₃) and ¹H NMR (500 MHz, CDCl₃) Data for Germacrene D
| Carbon No. | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 134.5 | 5.15 | d | 9.5 |
| 2 | 27.8 | 2.10, 2.25 | m | |
| 3 | 39.7 | 2.35 | m | |
| 4 | 150.2 | 4.70, 4.75 | s, s | |
| 5 | 133.8 | 5.30 | d | 10.0 |
| 6 | 38.9 | 2.05 | m | |
| 7 | 48.5 | 1.40 | m | |
| 8 | 26.5 | 2.15 | m | |
| 9 | 40.5 | 1.60, 1.75 | m | |
| 10 | 124.8 | 5.05 | dd | 15.5, 4.5 |
| 11 | 34.2 | 2.20 | m | |
| 12 | 21.0 | 0.85 | d | 6.8 |
| 13 | 21.2 | 0.88 | d | 6.8 |
| 14 | 16.2 | 1.65 | s | |
| 15 | 17.5 | 1.50 | s |
Experimental Protocols
Reproducibility of experimental results is fundamental to scientific research. The following are representative protocols for the GC-MS and NMR analysis of Germacrene D.
GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped to 240°C at a rate of 3°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: The essential oil or plant extract containing Germacrene D is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
NMR Analysis Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used for sesquiterpenes.
-
Sample Preparation: Approximately 5-10 mg of purified Germacrene D is dissolved in 0.5-0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Spectral Width: 12-15 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
-
2D NMR Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish proton-proton and proton-carbon correlations, which are crucial for the complete structural assignment.
Visualizing the Cross-Validation Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the workflow for cross-validating GC-MS and NMR data and the logical relationship between the data and the final structure of Germacrene D.
Germacrene D: A Comparative Analysis of In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of Germacrene D, a naturally occurring sesquiterpene found in a variety of plants. While in vivo efficacy data for pure Germacrene D is notably absent in the current scientific literature, this document summarizes the existing in vitro findings on its antimicrobial, cytotoxic, and anti-inflammatory properties. The information is presented to aid researchers in evaluating its potential for further investigation and development.
In Vitro Efficacy of Germacrene D: A Summary of Key Findings
Germacrene D has demonstrated a range of biological activities in laboratory settings. The majority of studies have been conducted on essential oils containing Germacrene D as a significant component. Research on the pure compound is limited but provides valuable insights into its potential therapeutic applications.
Antimicrobial Activity
Germacrene D has shown inhibitory effects against various bacteria and fungi. Its proposed mechanism of action involves the permeabilization of cell membranes, leading to the disruption of membrane integrity[1].
Cytotoxic Activity
Studies utilizing essential oils rich in Germacrene D have indicated potential anticancer properties. Notably, a fraction of essential oil from Porcelia macrocarpa, containing a high concentration of Germacrene D, exhibited significant cytotoxic potential against human leukemia (HL-60) cells[2]. Further research on pure Germacrene D is necessary to validate these findings and determine its specific efficacy against various cancer cell lines. One study on an essential oil from Phlomis bracteosa, where Germacrene D was the principal component, mentioned that Germacrene D was found to be cytotoxic against Human Hs 578T breast ductal carcinoma cells[3].
Anti-inflammatory Activity
The anti-inflammatory potential of Germacrene D has also been investigated, primarily through studies of essential oils. These studies suggest that Germacrene D may contribute to the anti-inflammatory effects observed.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the in vitro efficacy of Germacrene D and essential oils containing Germacrene D. It is crucial to note that the activities of essential oils are the result of the synergistic or antagonistic effects of their various components, and the specific contribution of Germacrene D is not always clear.
Table 1: Antimicrobial Activity of Essential Oils Rich in Germacrene D
| Essential Oil Source | Germacrene D Content (%) | Microorganism | MIC (µg/mL) | Reference |
| Ocotea caudata | 55.8 | Bacillus subtilis | 350 | [4] |
| Staphylococcus aureus | 500 | [4] | ||
| Aloysia gratissima | Present (unquantified) | Gram-positive bacteria | 1000 - 4000 | |
| Gram-negative bacteria | 2000 - 4000 |
Table 2: Cytotoxic Activity of Essential Oils Rich in Germacrene D
| Essential Oil/Fraction Source | Germacrene D Content (%) | Cell Line | IC50 (µg/mL) | Reference |
| Porcelia macrocarpa (fraction) | High (unquantified) | HL-60 (Human leukemia) | Significant potential | |
| Baccharis trimera | 10.5 | MCF-7 (Human breast cancer) | 5.8 (for the essential oil) | |
| HepG2 (Human liver cancer) | 10.4 (for the essential oil) | |||
| Pterodon emarginatus | 9.8 | C6 (Rat glioma) | 24.9 (for the essential oil) | |
| A549 (Human lung carcinoma) | 47.0 (for the essential oil) | |||
| Phlomis bracteosa | 34.3 | Hs 578T (Human breast carcinoma) | Cytotoxic (no IC50 value provided) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., Germacrene D or essential oil) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The microbroth dilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Path from Lab to Clinic and Cellular Mechanisms
The following diagrams, generated using Graphviz, illustrate a conceptual workflow for drug discovery and a proposed mechanism of action for Germacrene D.
Caption: A generalized workflow for drug discovery, highlighting the current data gap for Germacrene D in in vivo efficacy studies.
Caption: Proposed antimicrobial mechanism of action for Germacrene D, leading to bacterial cell lysis.
Conclusion and Future Directions
The available in vitro data suggests that Germacrene D possesses promising antimicrobial and cytotoxic properties. However, the lack of in vivo studies is a significant limitation in assessing its true therapeutic potential. Future research should focus on:
-
Evaluating the efficacy of pure Germacrene D in a wider range of cancer cell lines to determine specific IC50 values.
-
Investigating the precise molecular mechanisms underlying its cytotoxic and anti-inflammatory effects.
-
Conducting in vivo studies in appropriate animal models to assess the efficacy, toxicity, and pharmacokinetic profile of Germacrene D.
A safety assessment by the Research Institute for Fragrance Materials (RIFM) indicated no concern for genotoxicity based on the available data, but also highlighted the lack of repeated dose and reproductive toxicity data. This underscores the critical need for comprehensive preclinical in vivo toxicological and efficacy evaluations before any consideration for clinical development. This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this natural compound.
References
Validating the Mechanism of Action of Germacrene D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Germacrene D's performance with other alternatives, supported by established experimental methodologies, to validate its primary mechanism of action as an antimicrobial agent. The core focus is on its ability to disrupt microbial cell membrane integrity.
Antimicrobial Mechanism of Action: Disruption of Cell Membrane Integrity
Germacrene D, a naturally occurring sesquiterpene found in various plants, exhibits notable antibacterial and antifungal properties.[1] The principal mechanism underlying this activity is the permeabilization of microbial cell membranes, leading to a loss of structural integrity and subsequent cell death.[1][2] This mode of action is a recognized strategy for various antimicrobial compounds, including other essential oil constituents and antimicrobial peptides.[3][4] The hydrophobic nature of Germacrene D likely facilitates its interaction with the lipid bilayer of bacterial and fungal cell membranes, leading to disruption.
Comparative Analysis of Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for pure Germacrene D are not extensively documented in publicly available literature, essential oils rich in Germacrene D have demonstrated significant antimicrobial efficacy. For comparison, the following table summarizes typical MIC ranges for various antimicrobial agents that target the cell membrane.
| Compound/Class | Target Organism(s) | Typical MIC Range (µg/mL) | Reference |
| Germacrene D-rich Essential Oils | Gram-positive & Gram-negative bacteria | 160 - 630 | |
| β-caryophyllene | S. aureus, Fungi | Not specified | |
| Thymol | Bacteria | Moderate activity (100 - 500) | |
| Antimicrobial Peptides (AMPs) | Broad-spectrum | Varies widely | |
| Daptomycin | Gram-positive bacteria | 0.25 - 2 |
Note: The efficacy of essential oils can be attributed to the synergistic effects of their various components.
Experimental Protocols for Validating Membrane Permeabilization
To experimentally validate the membrane-disrupting mechanism of Germacrene D, a series of established assays can be employed. These protocols are widely used to assess the impact of antimicrobial compounds on cell membrane integrity.
Membrane Permeability Assay using N-phenyl-1-naphthylamine (NPN)
-
Principle: NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but fluoresces strongly in hydrophobic environments. Disruption of the outer membrane of Gram-negative bacteria allows NPN to enter the phospholipid bilayer, resulting in a quantifiable increase in fluorescence.
-
Protocol:
-
Prepare a suspension of the target Gram-negative bacteria in a suitable buffer (e.g., HEPES).
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Measure the baseline fluorescence.
-
Add varying concentrations of Germacrene D to the suspension.
-
Monitor the increase in fluorescence over time using a fluorometer. A known membrane-permeabilizing agent like Polymyxin B can be used as a positive control.
-
Propidium Iodide (PI) Uptake Assay
-
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.
-
Protocol:
-
Incubate the target microbial cells with different concentrations of Germacrene D.
-
Add PI to the cell suspension.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in the number of PI-positive cells indicates membrane damage.
-
Membrane Depolarization Assay using diSC3(5)
-
Principle: The fluorescent probe diSC3(5) accumulates on hyperpolarized membranes, and its fluorescence is quenched. Depolarization of the membrane potential leads to the release of the probe into the cytoplasm and a subsequent increase in fluorescence.
-
Protocol:
-
Load the target microbial cells with diSC3(5).
-
Treat the cells with various concentrations of Germacrene D.
-
Measure the increase in fluorescence over time. A rapid increase indicates membrane depolarization.
-
Visualizing the Mechanism and Workflow
To further elucidate the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed mechanism of action for Germacrene D.
Caption: Workflow for validating membrane disruption.
Other Potential Mechanisms and Future Directions
While membrane disruption is the most cited antimicrobial mechanism, Germacrene D has also been noted for its antioxidant and cytotoxic activities against tumor cells. The signaling pathways involved in these effects are not yet well-defined and represent a promising area for future research. Investigating these pathways could reveal novel therapeutic applications for Germacrene D and its derivatives.
Further research should focus on obtaining precise quantitative data (MIC, MBC, IC50) for purified Germacrene D against a wide range of microbial and cancer cell lines. Direct comparative studies with other membrane-targeting antimicrobials would also be highly valuable in positioning Germacrene D within the current therapeutic landscape.
References
A Comparative Analysis of Germacrene D and Other Prominent Sesquiterpenes
This guide provides a detailed comparative study of Germacrene D against other well-characterized sesquiterpenes: β-caryophyllene, α-humulene, and farnesol (B120207). The comparison focuses on their physicochemical properties, biological activities supported by quantitative experimental data, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
Sesquiterpenes are a class of terpenes consisting of three isoprene (B109036) units, sharing a common molecular formula of C15H24. While they share this basic formula, their diverse cyclic and acyclic structures lead to distinct physical and chemical properties. Germacrene D is a monocyclic sesquiterpene known for its role as a key precursor in the biosynthesis of many other sesquiterpenoids, such as cadinenes and selinenes[1][2][3].
| Property | Germacrene D | β-Caryophyllene | α-Humulene | Farnesol |
| Structure | Monocyclic | Bicyclic | Monocyclic | Acyclic |
| Molecular Formula | C15H24[4] | C15H24 | C15H24 | C15H22O |
| Molecular Weight | 204.35 g/mol [4] | 204.35 g/mol | 204.35 g/mol | 222.37 g/mol |
| Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil | Colorless to pale yellow oil | Colorless oily liquid |
| Boiling Point | ~122-125 °C at 10 mmHg | ~129-130 °C at 14 mmHg | ~119-120 °C at 10 mmHg | ~156 °C at 10 mmHg |
| Density | 0.851 g/cm³ | ~0.905 g/cm³ | ~0.889 g/cm³ | ~0.887 g/cm³ |
Comparative Biological Activities
Germacrene D, β-caryophyllene, α-humulene, and farnesol exhibit a wide range of overlapping yet distinct biological activities. Their efficacy varies depending on the specific microbial strain or cancer cell line being tested.
Antimicrobial Activity
These sesquiterpenes are known constituents of essential oils that possess significant antimicrobial properties. Their mechanism of action often involves disrupting the bacterial cell membrane integrity. Germacrene D and β-caryophyllene, in particular, have been frequently cited for their antibacterial effects.
| Organism | Germacrene D | β-Caryophyllene | α-Humulene | Farnesol |
| Staphylococcus aureus | Moderate Activity | MIC: 125 µg/mL | Weak Activity | MIC: 4-8 µg/mL |
| Escherichia coli | Moderate Activity | MIC: 250 µg/mL | Weak Activity | MIC: 128 µg/mL |
| Bacillus cereus | Moderate Activity | Moderate Activity | Not widely reported | Not widely reported |
| Candida albicans | Not widely reported | MIC: 62.5 µg/mL * | Not widely reported | MIC: 1.56 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the specific assay conditions and microbial strains used. Data presented is a synthesis from multiple sources for comparative purposes.
Anticancer and Cytotoxic Activity
The anticancer potential of these sesquiterpenes has been evaluated against various cancer cell lines. Their cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. α-Humulene has demonstrated strong cytotoxic activity against breast cancer cell lines. Farnesol has been shown to modulate multiple tumorigenic proteins and signaling cascades, leading to apoptosis and reduced cell proliferation. Studies on essential oils rich in Germacrene D, (E)-caryophyllene, and α-humulene have also confirmed cytotoxic effects against several cell lines.
| Cell Line | Germacrene D (in EO) | β-Caryophyllene | α-Humulene | Farnesol |
| MCF-7 (Breast) | IC50: 52.8 µg/mL | IC50: 11.5 µg/mL | IC50: 7.8 µg/mL | Induces apoptosis |
| HepG2 (Liver) | IC50: 70.2 µg/mL | IC50: 52.3 µg/mL | IC50: 17.1 µg/mL | Inhibits proliferation |
| A549 (Lung) | IC50: 65.5 µg/mL | Moderate Activity | Potent Activity | Induces apoptosis |
| PC-3 (Prostate) | Not widely reported | Moderate Activity | Not widely reported | Induces apoptosis |
Note: IC50 (half-maximal inhibitory concentration) values are from various studies and may not be directly comparable due to differing experimental protocols. "in EO" indicates the value is for an essential oil where the compound was a major component.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Farnesol exerts anti-inflammatory effects by modulating the Ras protein and NF-κB signaling pathways, which in turn downregulates inflammatory mediators like COX-2, iNOS, TNF-α, and IL-6. Similarly, essential oils containing Germacrene D and β-caryophyllene have been shown to decrease the levels of pro-inflammatory cytokines.
Mechanisms of Action & Signaling Pathways
The biological effects of these sesquiterpenes are mediated through their interaction with various cellular signaling pathways. A key pathway implicated in inflammation and cancer, and modulated by these compounds, is the NF-κB pathway.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpenes.
Experimental Workflows & Protocols
Objective comparison requires standardized experimental protocols. Below is a representative workflow for assessing cytotoxicity and detailed methodologies for common assays.
General Workflow for Cytotoxicity Screening
Caption: Standard experimental workflow for determining IC50 via MTT assay.
Protocol for MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test sesquiterpene in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared sesquiterpene dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol for Broth Microdilution MIC Assay
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test sesquiterpene in a suitable broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the sesquiterpene that completely inhibits visible growth of the microorganism. The result can be confirmed by measuring the optical density at 600 nm.
References
- 1. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Germacrene D Cyclization: An Ab Initio Investigation [mdpi.com]
- 3. Germacrene D, A Common Sesquiterpene in the Genus Bursera (Burseraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
Confirming the Absolute Configuration of Isolated Germacrene D: A Comparative Guide to Experimental Methods
For researchers in natural product chemistry, pharmacology, and drug development, the precise determination of a molecule's absolute configuration is a critical step in establishing its biological activity and ensuring reproducibility. This guide provides a comparative overview of established experimental methods for confirming the absolute configuration of Germacrene D, a widely distributed sesquiterpene hydrocarbon with known enantiomeric forms. We present supporting experimental data, detailed protocols for key methodologies, and workflow diagrams to assist researchers in selecting the most appropriate technique for their needs.
Data Presentation: A Comparative Summary
The following table summarizes quantitative data from various experimental methods used to determine the absolute configuration of Germacrene D and its derivatives.
| Method | Parameter | (+)-Germacrene D | (-)-Germacrene D | Reference Compound/Derivative |
| Optical Rotation | Estimated Specific Rotation ([α]) | +305° | -305° | Not Applicable |
| Chiral HPLC | Retention Time (min) | Not Reported | Not Reported | (7R,9R)-derivative: 15.91 min |
| (7S,9S)-derivative: 19.71 min | ||||
| Chiral GC | Elution Order | Later Eluting | Earlier Eluting | Not Applicable |
Experimental Protocols
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
Detailed Methodology:
-
Sample Preparation: A solution of the isolated Germacrene D is prepared in a suitable solvent (e.g., chloroform, ethanol) at a precisely known concentration (c), typically expressed in g/mL.
-
Instrumentation: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).
-
Measurement: The prepared solution is placed in a sample cell of a known path length (l), measured in decimeters (dm). The observed rotation (α) is then measured at a specific temperature (e.g., 20°C).
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c).
The sign of the specific rotation, positive (+) for dextrorotatory or negative (-) for levorotatory, is indicative of the enantiomer. For instance, (-)-Germacrene-D isolated from Solidago altissima L. was determined to have an optical purity of 18.0%, and the optical rotation of optically pure germacrene-D was estimated to be 305°[1].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times.
Detailed Methodology:
While direct HPLC separation of the volatile Germacrene D can be challenging, a derivative was successfully resolved[2].
-
Derivatization: Germacrene D is converted into a more stable and polar derivative, such as (5E, 7S,9S)-9-hydroxy-7-isopropyl-4,10-bis(methylene)-5-cyclodecen-1-one, to improve chromatographic behavior[2].
-
Instrumentation: An HPLC system equipped with a UV-VIS detector and a chiral column (e.g., Chiralcel OD) is used[2].
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol (e.g., 40:1 v/v) is a common mobile phase[2].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Detection is performed at a suitable wavelength, for example, 255 nm for the derivative.
-
Column Temperature: The column is maintained at a constant temperature, such as 24.0°C.
-
-
Analysis: The retention times of the separated enantiomeric derivatives are recorded. For the (7R,9R) and (7S,9S) derivatives of Germacrene D, the retention times were 15.91 min and 19.71 min, respectively, on a Chiralcel OD column.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers like Germacrene D. It utilizes a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
Detailed Methodology:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., HP-chiral-20B, 30 m x 0.32 mm, 0.25 µm film thickness) is employed.
-
Chromatographic Conditions:
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Injector and Detector Temperature: The injector and detector temperatures are typically set to 250°C and 300°C, respectively.
-
Oven Temperature Program: A temperature gradient is used to achieve separation. For example: start at 40°C (hold for 5 min), ramp to 130°C at 1°C/min, then ramp to 200°C at 2°C/min (hold for 3 min).
-
Injection: A small volume (e.g., 0.1 µL) of the sample, diluted in a suitable solvent like n-hexane, is injected with a split ratio (e.g., 1/100).
-
-
Analysis: The elution order of the enantiomers is determined by comparing their retention times to those of authentic standards if available.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in the infrared and UV-visible regions, respectively. The resulting spectrum is unique to a specific enantiomer and can be compared with theoretical spectra calculated for a known absolute configuration.
General Methodology:
-
Sample Preparation: The isolated Germacrene D is dissolved in a suitable solvent that is transparent in the spectral region of interest.
-
Spectral Acquisition: VCD or ECD spectra are recorded on a dedicated spectrometer.
-
Computational Modeling: The VCD or ECD spectrum for a specific enantiomer of Germacrene D (e.g., (R)- or (S)-) is calculated using quantum chemical methods like Density Functional Theory (DFT).
Mandatory Visualizations
Caption: Workflow for determining absolute configuration using optical rotation.
Caption: Workflow for enantiomeric separation using chiral gas chromatography.
Caption: Workflow for absolute configuration assignment using VCD/ECD spectroscopy.
References
inter-laboratory comparison of Germacrene D quantification methods
A Comparative Guide to Germacrene D Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Germacrene D, a significant sesquiterpene in chemical ecology and natural product research. Due to the absence of a formal inter-laboratory comparison study in the public domain, this document synthesizes available data from individual research publications to offer a baseline for researchers selecting an appropriate quantification method. The guide details common analytical techniques, their performance characteristics, and a standardized experimental protocol.
Comparative Analysis of Quantification Methods
Germacrene D quantification is crucial for studies in plant physiology, entomology, and the development of new therapeutic agents. The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the matrix of the sample. The following table summarizes the performance of common methods based on published data.
| Analytical Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/spot) | Limit of Quantification (LOQ) (ng/spot) | Key Performance Notes |
| HPTLC-Densitometry | 1000–10000[1][2] | 212.07[1][2] | 521.23[1] | A simple, safe, and reliable method validated for linearity, precision, accuracy, specificity, and robustness. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Not explicitly stated | Not explicitly stated | Not explicitly stated | A high-purity standard of Germacrene D is utilized for GC-MS analysis to identify and quantify the compound in complex biological matrices like essential oils. It is a common method for the analysis of volatile components in plants. |
| High-Performance Liquid Chromatography (HPLC) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Used for the analysis and resolution of Germacrene D and its derivatives, particularly for chiral separations. |
Featured Experimental Protocol: HPTLC-Densitometry
This section provides a detailed protocol for the quantification of Germacrene D using High-Performance Thin-Layer Chromatography (HPTLC) with densitometric scanning, based on a validated method.
Sample Preparation
-
Extraction: Perform cold extraction of the plant material (e.g., leaves) by soaking in a suitable solvent like diethyl ether.
-
Filtration: Filter the extract to remove solid debris.
-
Concentration: Concentrate the filtrate under a vacuum to obtain the crude extract.
Chromatographic Conditions
-
Stationary Phase: AgNO₃ impregnated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase: Dichloromethane:Acetone (9.8:0.2 v/v).
-
Application: Apply the sample and standard solutions to the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber with the mobile phase.
Detection and Quantification
-
Detection: Perform densitometric scanning at λ = 254 nm by reflectance scanning.
-
Quantification: The amount of Germacrene D is determined by comparing the peak area of the sample with that of the standard. The method shows a good linear relationship in the concentration range of 1000-10000 ng/mL.
Method Validation
The method should be validated for the following parameters according to ICH guidelines:
-
Linearity: Assess the linear relationship between concentration and response.
-
Precision: Evaluate intra-day and inter-day precision.
-
Accuracy: Determine the recovery of the analyte.
-
Specificity: Confirm the identity of the Germacrene D peak.
-
Robustness: Test the effect of small variations in the method parameters.
Conceptual Workflow for an Inter-Laboratory Comparison
While no formal inter-laboratory study for Germacrene D quantification has been published, the following diagram illustrates a logical workflow for such a comparison. This process is essential for standardizing methodologies and ensuring the reproducibility of results across different research facilities.
References
Safety Operating Guide
Safe Disposal of (Rac)-Germacrene D: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of responsible research. This guide provides detailed procedures for the proper disposal of (Rac)-Germacrene D, catering to researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can maintain a safe working environment and comply with environmental regulations.
This compound is a naturally occurring sesquiterpene, often found in essential oils of various plants.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal is still necessary to minimize environmental impact and ensure workplace safety.[3]
Key Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to wear appropriate personal protective equipment (PPE). This includes:
-
Safety goggles to protect from splashes.
-
Chemical-resistant gloves (e.g., nitrile).
-
A fully-buttoned laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for its safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [3] |
| Molecular Weight | 204.35 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Relative Density | 0.85 g/cm³ | |
| Boiling Point | 279.7 ± 20.0 °C (Predicted) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in Methanol. Insoluble in water. | |
| Storage Temperature | 4°C or -20°C (in solution) |
Experimental Protocols for Disposal
The appropriate disposal method for this compound depends on whether it is in its pure, oily form or dissolved in a solvent.
Protocol 1: Disposal of Pure this compound (Oil)
As a non-hazardous oil, this compound should not be disposed of down the drain due to its insolubility in water. Instead, it should be collected as waste oil.
Methodology:
-
Segregation: Designate a specific, sealed, and properly labeled waste container for non-hazardous oils. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: Label the container clearly as "Non-Hazardous Waste Oil" and list the contents, including "this compound".
-
Collection: Carefully transfer the this compound oil into the designated waste container.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Once the container is full, arrange for its disposal through your institution's environmental health and safety (EHS) office as "waste oil" or "non-hazardous chemical waste."
Protocol 2: Disposal of this compound in a Flammable Solvent (e.g., Heptane)
If this compound is in a solution with a flammable solvent like heptane, the entire mixture is considered hazardous waste due to the flammability of the solvent.
Methodology:
-
Segregation: Collect the this compound/heptane solution in a designated, sealed, and airtight waste container compatible with flammable organic solvents.
-
Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical names of all components (e.g., "Heptane, this compound").
-
The associated hazards (e.g., "Flammable").
-
-
Collection: Add the waste solution to the container, ensuring it is not filled beyond 90% capacity to allow for vapor expansion.
-
Storage: Keep the container tightly closed except when adding waste. Store it in a designated satellite accumulation area for flammable waste, away from ignition sources and incompatible materials.
-
Disposal: When the container is full, arrange for its collection and disposal by your institution's EHS office.
Protocol 3: Disposal of Contaminated Labware and Debris
Solid materials contaminated with this compound require careful handling and disposal.
Methodology:
-
Decontamination: For minor spills or residues on surfaces, decontaminate by scrubbing with alcohol.
-
Collection of Contaminated Solids:
-
If contaminated with pure this compound: Collect contaminated items (e.g., pipette tips, gloves, absorbent pads) in a sealed bag or container labeled "Non-Hazardous Lab Debris contaminated with this compound." Dispose of this through your institution's chemical waste program.
-
If contaminated with this compound in a flammable solvent: Collect all contaminated items in a sealed container or bag clearly labeled as "Hazardous Waste" with the names of the contaminants and the "Flammable" hazard indicated. This waste must be disposed of through the hazardous waste stream.
-
-
Disposal of Empty Containers:
-
Non-hazardous (pure substance): An empty container that held pure this compound can be disposed of as regular trash after all liquid has been removed. It is good practice to deface the label before disposal.
-
Hazardous (in solvent): A container that held a hazardous mixture must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container can typically be disposed of as regular trash.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (Rac)-Germacrene D
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of (Rac)-Germacrene D, including operational and disposal plans.
This compound is a naturally occurring sesquiterpene found in various plants.[1][2][3][4] It is a colorless to pale yellow oil and should be handled with care, following established laboratory safety protocols.[5] While some sources state that it is not classified as a hazardous substance or mixture, it is crucial to treat all chemicals with caution.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.
| Control Type | Recommendation |
| Engineering Controls | Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors. Ensure that a safety shower and eyewash station are readily accessible. |
| Eye Protection | Wear safety goggles or glasses. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
| Skin and Body Protection | A lab coat should be worn. Avoid prolonged skin contact. |
| Respiratory Protection | If working outside of a well-ventilated area or if vapors are expected to be high, use a suitable respirator. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Put on all required personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ensure your workspace is clean and located in a well-ventilated area, preferably within a chemical fume hood.
-
Have spill control materials, such as absorbent pads, readily available.
-
-
Handling:
-
Retrieve the this compound container from its recommended storage, which is typically at -20°C for long-term stability.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Carefully perform your experimental procedures, avoiding splashes and the generation of aerosols.
-
-
Storage of Unused Material:
-
After use, securely seal the container.
-
Return the this compound to its designated storage location, away from heat, open flames, and oxidizing agents.
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
| Large Spill | Evacuate the area. Prevent further leakage if it is safe to do so. Contain the spill and follow institutional and local regulations for cleanup. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused this compound should be considered chemical waste.
-
Any materials used for spill cleanup (e.g., absorbent pads) and contaminated disposable PPE (e.g., gloves) should also be treated as chemical waste.
Disposal Procedure:
-
Collect all waste materials in a clearly labeled, sealed, and appropriate waste container.
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| Appearance | Clear to light yellow liquid/oil |
| Purity | ≥90% |
| Relative Density | 0.85 g/cm³ |
| Storage Temperature | -20°C |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Slightly soluble in methanol. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
